Edoxaban-d6
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(1S,2R,4S)-4-[bis(trideuteriomethyl)carbamoyl]-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVDHZBSSITLCT-KUPMTGFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CN(CC3)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Edoxaban-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Edoxaban-d6, a deuterated internal standard for the anticoagulant drug Edoxaban. This document details a proposed synthesis pathway, compiles relevant analytical data, and outlines the methodologies for its characterization, designed to assist researchers and professionals in the field of drug development and analysis.
Physicochemical and Analytical Data of this compound
This compound is the isotopically labeled analog of Edoxaban, intended for use as an internal standard in quantitative analysis, typically by mass spectrometry.[1] The deuterium labeling provides a distinct mass difference, allowing for accurate quantification of the unlabeled drug.
| Property | Value | Reference(s) |
| CAS Number | 1304701-57-2 | [2] |
| Molecular Formula | C₂₄H₂₄D₆ClN₇O₄S | [2] |
| Molecular Weight | 554.09 g/mol | [2][3][4] |
| Purity (HPLC) | >95% | [2] |
| Deuterated Forms | ≥99% (d₁-d₆) | [5] |
| Appearance | Neat | [2] |
| Storage Temperature | +4°C | [2] |
| Solubility | Soluble in DMSO and Methanol | [5] |
| Melting Point | >205°C (decomposed) | [1][4] |
| InChI | InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1/i1D3,2D3 | [2][3][5] |
| SMILES | [2H]C([2H])([2H])N(C(=O)[C@@H]1CC--INVALID-LINK--C(=O)Nc2ccc(Cl)cn2)--INVALID-LINK--NC(=O)c3nc4CCN(C)Cc4s3)C([2H])([2H])[2H] | [2] |
Proposed Synthesis of this compound
The following is a proposed multi-step synthesis.
Synthesis Pathway Diagram
Caption: Proposed Synthesis Pathway for this compound.
Experimental Protocol
Step 1: Synthesis of tert-butyl [(1R,2S,5S)-2-({(5-methyl-4,5,6,7-tetrahydro[10][11]thiazolo[5,4-c]pyridin-2-yl)carbonyl}amino)-5-(dimethylcarbamoyl-d6)cyclohexyl]carbamate
-
To a solution of tert-butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl-d6)cyclohexyl]carbamate in a suitable aprotic solvent (e.g., dichloromethane or DMF), add 5-methyl-4,5,6,7-tetrahydro[10][11]thiazolo[5,4-c]pyridine-2-carboxylic acid.
-
Add a peptide coupling agent such as HATU or a combination of HOBt and EDC, along with a tertiary amine base like triethylamine or DIPEA.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired intermediate amide.
Step 2: Deprotection of the Boc Group
-
Dissolve the intermediate amide from Step 1 in a suitable solvent such as dichloromethane or dioxane.
-
Add an acid, for example, trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to obtain the deprotected amine intermediate, which can be used in the next step with or without further purification.
Step 3: Synthesis of this compound
-
Dissolve the deprotected amine intermediate from Step 2 in an aprotic solvent like DMF.
-
Add N-(5-chloropyridin-2-yl)oxamic acid, a coupling agent (e.g., HATU or HOBt/EDC), and a tertiary amine base (e.g., triethylamine or DIPEA).
-
Stir the reaction mixture at room temperature until completion.
-
Perform an aqueous workup and extract the product.
-
Purify the crude this compound by recrystallization or column chromatography to obtain the final product.
Characterization of this compound
The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The following are the standard analytical techniques employed.
Characterization Workflow Diagram
Caption: General Workflow for the Characterization of this compound.
Methodologies
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the synthesized this compound.
-
Method: A reversed-phase HPLC method is typically used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution. Detection is commonly performed using a UV detector at a wavelength where Edoxaban has maximum absorbance. The purity is determined by the area percentage of the main peak. A purity of >95% is generally required for use as an internal standard.[2]
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and isotopic enrichment of this compound.
-
Method: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is employed. Electrospray ionization (ESI) is a common ionization technique. The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (m/z 554.09 for [M+H]⁺).[7][10] The isotopic distribution pattern can be analyzed to confirm the incorporation of six deuterium atoms and to assess the level of isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and the location of the deuterium labels.
-
Method: ¹H NMR and ¹³C NMR spectroscopy are used. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-dimethyl protons will be absent or significantly reduced, confirming the site of deuteration. The rest of the spectrum should be consistent with the structure of Edoxaban.[10] ¹³C NMR can further confirm the carbon skeleton. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[10]
Application
This compound is primarily used as an internal standard for the quantification of Edoxaban in biological matrices such as plasma and serum by LC-MS/MS.[1][5][12][13][14][15] Its similar chemical and physical properties to Edoxaban ensure that it behaves similarly during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response. This leads to highly accurate and precise measurements of Edoxaban concentrations, which is critical in pharmacokinetic and clinical studies.[12][13][15]
References
- 1. This compound | 1304701-57-2 [chemicalbook.com]
- 2. This compound | CAS 1304701-57-2 | LGC Standards [lgcstandards.com]
- 3. This compound | C24H30ClN7O4S | CID 53234441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1304701-57-2 | ECC70157 | Biosynth [biosynth.com]
- 5. caymanchem.com [caymanchem.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]
- 8. CN104761571A - Synthesis method of edoxaban - Google Patents [patents.google.com]
- 9. Research Progress on the Synthesis of Edoxaban [cjph.com.cn]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: EDOXABAN [orgspectroscopyint.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Deuterium-Labeled Edoxaban: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of deuterium-labeled Edoxaban. Deuterium labeling of drug molecules is a strategic approach in drug discovery and development to modulate pharmacokinetic properties, primarily by leveraging the kinetic isotope effect. This can lead to a reduced rate of metabolism, potentially improving the drug's half-life and therapeutic profile. This document details the known properties of deuterium-labeled Edoxaban, drawing comparisons with its non-labeled counterpart, and provides methodologies for its characterization.
Introduction to Deuterium Labeling in Drug Development
Deuterium (²H or D), a stable isotope of hydrogen, possesses nearly identical physicochemical properties to protium (¹H). However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of bond cleavage in enzyme-mediated metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). By strategically replacing hydrogen atoms at metabolic "hot spots" with deuterium, the metabolic stability of a drug can be enhanced, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced dosing frequency.
Edoxaban, a potent and selective direct inhibitor of Factor Xa, is an oral anticoagulant used for the prevention of stroke and systemic embolism. Deuterium-labeled Edoxaban, such as Edoxaban-d6, is primarily utilized as an internal standard in quantitative bioanalytical methods due to its mass shift. However, understanding its intrinsic physicochemical properties is crucial for its application and for the broader exploration of deuterated compounds in drug development.
Physicochemical Data Summary
The following tables summarize the available quantitative data for both Edoxaban and its deuterium-labeled form. Data for the deuterated form is limited in public literature; therefore, some properties are inferred from the parent compound and general principles of deuteration.
Table 1: General Physicochemical Properties
| Property | Edoxaban | This compound | Data Source |
| Chemical Formula | C₂₄H₃₀ClN₇O₄S | C₂₄H₂₄ClD₆N₇O₄S | [1][2] |
| Molecular Weight | 548.06 g/mol | 554.1 g/mol | [2][3] |
| Appearance | White to pale yellowish-white crystalline powder | Solid | [1][2] |
| Melting Point | >213°C (decomposes) | Not explicitly reported, expected to be similar to Edoxaban | [3] |
| pKa | 6.7 | Not explicitly reported, expected to be slightly different from Edoxaban | [1] |
Table 2: Solubility Profile
| Solvent/Condition | Edoxaban | This compound | Data Source |
| Water | Slightly soluble (pH 3-5), very slightly soluble (pH 6-7), practically insoluble (pH 8-9) | Not explicitly reported, expected to be similar to Edoxaban | [1] |
| DMSO | Slightly soluble (heated) | Soluble | [2][3] |
| Methanol | Slightly soluble (heated) | Soluble | [2][3] |
| Chloroform | Slightly soluble | Not Reported | [3] |
Mechanism of Action of Edoxaban
Edoxaban is a direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to the active site of both free FXa and FXa within the prothrombinase complex, Edoxaban prevents the conversion of prothrombin to thrombin. Thrombin is the final enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin, the primary component of a blood clot. The inhibition of FXa effectively reduces thrombin generation and, consequently, thrombus formation.
Experimental Protocols
Detailed methodologies for the characterization of deuterium-labeled Edoxaban are crucial for its development and quality control. The following are representative protocols.
Determination of Solubility
The solubility of deuterium-labeled Edoxaban can be determined using the shake-flask method.
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water at various pH values, methanol, DMSO).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspensions are allowed to stand to allow undissolved solids to sediment. An aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The solubility is expressed in mg/mL or µg/mL.
Stability Studies
The chemical stability of deuterium-labeled Edoxaban can be assessed under various stress conditions.
-
Stress Conditions: Solutions of this compound are prepared in various media (e.g., acidic, basic, oxidative) and subjected to stress conditions such as elevated temperature and light exposure according to ICH guidelines.
-
Sample Analysis: At specified time points, aliquots are withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Data Analysis: The degradation rate and the formation of impurities are monitored over time to determine the stability profile.
pKa Determination by NMR Spectroscopy
The acid dissociation constant (pKa) can be determined using nuclear magnetic resonance (NMR) spectroscopy.
-
Sample Preparation: A solution of this compound is prepared in D₂O.
-
pH Titration: The pH of the solution is adjusted incrementally by adding small volumes of DCl or NaOD.
-
NMR Spectra Acquisition: ¹H NMR spectra are recorded at each pH value. The chemical shifts of specific protons will change as a function of the ionization state of the molecule.
-
Data Analysis: The pKa is determined by fitting the plot of chemical shift versus pH to the Henderson-Hasselbalch equation.
Analytical Characterization by LC-MS/MS
A sensitive and specific LC-MS/MS method is essential for the quantification of deuterium-labeled Edoxaban, especially in biological matrices.
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion for both this compound and an internal standard.
-
Method Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the physicochemical characterization of deuterium-labeled Edoxaban.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of deuterium-labeled Edoxaban. While specific experimental data for the deuterated form is not as extensive as for the parent compound, the provided information, based on available data and established scientific principles, serves as a valuable resource for researchers and professionals in the field of drug development. The methodologies outlined here provide a clear path for the comprehensive characterization of deuterium-labeled Edoxaban and other deuterated drug candidates. Further research into the specific properties of deuterated Edoxaban will undoubtedly contribute to a deeper understanding of the impact of isotopic substitution on drug behavior.
References
The Role of Edoxaban-d6 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of Edoxaban-d6 as an internal standard in the bioanalysis of Edoxaban. Accurate quantification of therapeutic drugs like Edoxaban, a direct oral anticoagulant, is critical in drug development and clinical monitoring. The use of a stable isotope-labeled internal standard such as this compound is paramount for achieving the precision and accuracy required in regulated bioanalytical methods.
Core Principles of Internal Standardization with this compound
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls. The IS is used to correct for the variability inherent in the analytical procedure. This compound, a deuterated analog of Edoxaban, serves as an ideal internal standard for several key reasons:
-
Physicochemical Similarity: this compound is structurally identical to Edoxaban, with the exception of six hydrogen atoms being replaced by deuterium. This subtle change in mass does not significantly alter its chemical properties. Consequently, this compound exhibits similar behavior to the analyte (Edoxaban) during sample preparation (e.g., extraction recovery), chromatography (retention time), and ionization in the mass spectrometer.
-
Mass Differentiation: The key difference between Edoxaban and this compound is their mass-to-charge ratio (m/z). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling independent quantification of each.
-
Correction for Variability: By subjecting this compound to the same experimental conditions as Edoxaban, it effectively normalizes for variations that can occur at various stages of the analysis, including:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution.
-
Chromatographic Injection: Variations in injection volume.
-
Ionization Efficiency: Fluctuations in the mass spectrometer's ion source, which can be affected by matrix components (ion suppression or enhancement).
-
The fundamental principle of using an internal standard is that the ratio of the analytical signal of the analyte to that of the internal standard is used for quantification. This ratio is less susceptible to experimental variations than the absolute signal of the analyte alone.
Experimental Protocol: Quantification of Edoxaban in Human Plasma
This section details a representative experimental protocol for the quantification of Edoxaban in human plasma using this compound as an internal standard, based on common practices in published literature.
Materials and Reagents
-
Edoxaban reference standard
-
This compound internal standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Edoxaban and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Edoxaban stock solution in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same solvent mixture.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
| Parameter | Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography system. |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Flow Rate | 0.4 mL/min. |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 3-5 minutes, followed by re-equilibration. |
| Injection Volume | 5-10 µL. |
| Column Temperature | 40°C. |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | See Table 1. |
| Source Temperature | ~500°C. |
| IonSpray Voltage | ~5500 V. |
Quantitative Data and Method Validation
A bioanalytical method using an internal standard must be validated to ensure its reliability. The following tables summarize typical validation parameters for the quantification of Edoxaban using this compound.
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Edoxaban | 548.2 | 366.2 | 40 | 20 |
| This compound | 554.2 | 372.2 | 40 | 20 |
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Calibration Range | 1 - 500 ng/mL |
| Regression Equation | y = mx + c (specific to each validation) |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 3: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 15 |
| Low | 3 | 97 - 103 | < 10 | 96 - 104 | < 10 |
| Medium | 50 | 98 - 102 | < 8 | 97 - 103 | < 8 |
| High | 400 | 99 - 101 | < 5 | 98 - 102 | < 6 |
Table 4: Recovery
| QC Level | Nominal Conc. (ng/mL) | Edoxaban Recovery (%) | This compound Recovery (%) |
| Low | 3 | ~85 | ~87 |
| Medium | 50 | ~88 | ~86 |
| High | 400 | ~90 | ~88 |
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the key processes and logical relationships in the use of this compound as an internal standard.
Caption: A streamlined workflow for the bioanalysis of Edoxaban using this compound.
An In-depth Technical Guide to the Isotopic Purity and Stability of Edoxaban-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and stability of Edoxaban-d6, a deuterated analog of the direct factor Xa inhibitor, Edoxaban. This document is intended to serve as a valuable resource for professionals in drug development and research who utilize this compound as an internal standard in pharmacokinetic and metabolic studies.
Isotopic Purity of this compound
The isotopic purity of this compound is a critical parameter that ensures its suitability as an internal standard for the accurate quantification of Edoxaban in biological matrices. The primary objective is to have a high enrichment of the desired hexadeuterated (d6) species with minimal presence of lower deuterated and non-deuterated (d0) forms.
Quantitative Data on Isotopic Purity
Commercial sources of this compound typically provide a specification for its isotopic purity. While a detailed isotopic distribution is often batch-specific, a general specification is presented in Table 1.
| Parameter | Specification | Source |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d6) | [1] |
| Non-deuterated (d0) form | ≤1% d0 | [1] |
| Chemical Purity | ≥98% (Edoxaban) | [1] |
Table 1: Isotopic and Chemical Purity Specifications for this compound
Experimental Protocol for Determining Isotopic Purity
The determination of the isotopic distribution of this compound is crucial for confirming its quality. High-resolution mass spectrometry (HRMS) is the preferred method for this analysis.
Objective: To determine the isotopic distribution of this compound and quantify the relative abundance of d0 to d6 species.
Instrumentation:
-
Ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration appropriate for the mass spectrometer's sensitivity.
-
Chromatographic Separation: Inject the sample into the UHPLC system to separate this compound from any potential impurities. A suitable column and gradient method should be used to achieve a sharp, symmetrical peak for Edoxaban.
-
Mass Spectrometric Analysis:
-
Acquire full-scan mass spectra of the eluting this compound peak in positive ion mode.
-
The mass window should be set to encompass the expected m/z values for the protonated molecular ions of all isotopic forms (d0 to d6).
-
Ensure the mass resolution is sufficient to distinguish between the different isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for each of the expected [M+H]+ ions corresponding to the d0 to d6 species.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative percentage of each isotopic species to determine the isotopic distribution.[2]
-
Below is a DOT script for a Graphviz diagram illustrating the workflow for determining isotopic purity.
Caption: Workflow for Isotopic Purity Determination of this compound.
Stability of this compound
The stability of this compound is a critical attribute, ensuring that it does not degrade under storage and experimental conditions, which could compromise the accuracy of analytical results.
Storage and Long-Term Stability
Proper storage is essential to maintain the integrity of this compound. The recommended storage conditions and long-term stability are summarized in Table 2.
| Parameter | Condition | Duration | Source |
| Storage Temperature | -20°C | ≥ 4 years | [1][3] |
| Shipping Condition | Room temperature | Stable for a few weeks | [4] |
Table 2: Recommended Storage and Stability of this compound
For the non-deuterated form, Edoxaban tosylate monohydrate, a shelf life of at least 5 years is suggested if stored properly at -20°C for the long term and at 0-4°C for the short term.[4]
Stability Under Stress Conditions (Forced Degradation)
Experimental Protocol for Forced Degradation Studies (Adapted from Edoxaban studies):
This protocol is based on ICH guidelines for stability testing and can be adapted for this compound.[7]
Objective: To investigate the stability of this compound under various stress conditions.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 1N HCl at room temperature for 24 hours.[8]
-
Base Hydrolysis: Treat the stock solution with 1N NaOH at room temperature for a specified period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 60-80°C) for a defined period.
-
Photostability: Expose the this compound solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]
-
-
Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic solutions. Analyze all stressed samples using a validated stability-indicating UHPLC method with a photodiode array (PDA) detector and a mass spectrometer to separate and identify any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and identify the major degradation products.
The degradation pathways of Edoxaban under acidic conditions have been proposed.[10] It is anticipated that this compound would follow similar degradation routes.
Below is a DOT script for a Graphviz diagram illustrating the forced degradation workflow.
Caption: Forced Degradation Study Workflow for this compound.
Edoxaban Metabolic Pathway
Understanding the metabolic pathway of Edoxaban is essential when using this compound as an internal standard, as the deuterated standard should ideally exhibit similar metabolic behavior to the analyte, or at least not interfere with the analysis of metabolites. The primary metabolic transformations of Edoxaban involve hydrolysis, conjugation, and oxidation.[11]
Below is a DOT script for a Graphviz diagram illustrating the metabolic pathway of Edoxaban.
References
- 1. ICH: New Guideline for Stabilities - ECA Academy [gmp-compliance.org]
- 2. almacgroup.com [almacgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. actascientific.com [actascientific.com]
- 11. researchgate.net [researchgate.net]
Edoxaban-d6 supplier and material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Edoxaban-d6, a deuterated internal standard essential for the accurate quantification of the direct oral anticoagulant, edoxaban. This document covers its suppliers, safety information, and detailed experimental protocols for its use in bioanalytical assays.
This compound: Suppliers and Physical Properties
This compound is available from several reputable suppliers, ensuring its accessibility for research and development purposes. Below is a summary of key information.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |
| Cayman Chemical[1] | 1304701-57-2 | C24H24D6ClN7O4S | 554.1 g/mol | ≥99% deuterated forms (d1-d6)[1] |
| Simson Pharma Limited[2] | 1304701-57-2 | C24H24D6ClN7O4S | 554.10 g/mol | Not specified; Certificate of Analysis provided[2] |
| Amzeal Research[3] | 1304701-57-2 | C24H24D6ClN7O4S | 554.1 g/mol | Not specified |
| LGC Standards[4] | 1304701-57-2 | C24H24D6ClN7O4S | 554.09 g/mol | >95% (HPLC)[4] |
| MedChemExpress[5] | Not specified | Not specified | Not specified | Not specified |
| ChemicalBook[6] | Not specified | Not specified | Not specified | Not specified |
Material Safety Data Sheet (MSDS) Summary
The following is a summary of the key safety information for this compound, primarily based on the Material Safety Data Sheet provided by Cayman Chemical.[7] For complete safety information, please refer to the full MSDS from your supplier.
| Section | Summary of Key Information |
| Hazards Identification | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause damage to organs through prolonged or repeated exposure.[7] |
| First-Aid Measures | Inhalation: Move to fresh air. Skin Contact: Immediately wash with soap and water. Eye Contact: Rinse with running water for several minutes. Ingestion: Immediately call a doctor.[7] |
| Handling and Storage | Ensure good ventilation. Avoid inhalation, and contact with eyes and skin. Store at -20°C.[8][9] |
| Personal Protection | Wear safety goggles, protective gloves, and impervious clothing.[9][10] |
| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations.[10] |
Experimental Protocols: Quantification of Edoxaban using this compound
This compound is primarily used as an internal standard for the quantification of edoxaban in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
A common and efficient method for extracting edoxaban from plasma or serum is protein precipitation.
Caption: A typical protein precipitation workflow for preparing plasma or serum samples for edoxaban quantification.
LC-MS/MS Method Parameters
The following table summarizes typical parameters for the chromatographic separation and mass spectrometric detection of edoxaban and this compound.
| Parameter | Recommended Conditions |
| Chromatography | |
| Column | C18 reverse-phase column (e.g., Chromolith C18, 100 mm x 4.6 mm, 5 µm)[11] |
| Mobile Phase A | 0.1% Formic Acid in Water[12] |
| Mobile Phase B | Acetonitrile[12] |
| Gradient | Linear gradient from 5% B to 98% B[12] |
| Flow Rate | 0.6 mL/min[12] |
| Injection Volume | 1 µL[12] |
| Column Temperature | 50°C[12] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | Edoxaban: Specific m/z transitions to be optimizedthis compound: Specific m/z transitions to be optimized |
| Collision Energy | To be optimized for specific instrument |
| Dwell Time | To be optimized for specific instrument |
Quantitative Data and Method Validation
Bioanalytical methods using this compound as an internal standard have been validated according to regulatory guidelines. Key performance characteristics are summarized below.
| Validation Parameter | Typical Performance |
| Calibration Range | 1 - 500 ng/mL in human plasma[13] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL in human plasma[13] |
| Intra- and Inter-assay Precision | ≤15% Coefficient of Variation (CV)[13] |
| Accuracy | Within ±15% of the nominal concentration[13] |
| Recovery | >85%[13] |
Mechanism of Action: Inhibition of the Coagulation Cascade
Edoxaban, the non-deuterated analyte, is a direct inhibitor of Factor Xa (FXa). FXa is a critical enzyme in the coagulation cascade, a series of enzymatic reactions that leads to the formation of a blood clot. By inhibiting FXa, edoxaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin and preventing thrombosis.[14][15][16]
Caption: The coagulation cascade, highlighting the central role of Factor Xa and its inhibition by edoxaban.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Edoxaban D6 | CAS No- 1304701-57-2 | Simson Pharma Limited [simsonpharma.com]
- 3. amzeals.com [amzeals.com]
- 4. This compound | CAS 1304701-57-2 | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. How it all starts: initiation of the clotting cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Deuterium Labeling Position in Edoxaban-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the deuterium labeling in Edoxaban-d6, a crucial internal standard for the quantification of the anticoagulant drug Edoxaban. This document outlines the precise location of the deuterium atoms, offers a plausible synthetic approach, and presents methods for its characterization, including quantitative analysis of its isotopic and chemical purity.
Introduction to Edoxaban and its Deuterated Analog
Edoxaban is a potent, orally bioavailable, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. It is prescribed to prevent stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.
Accurate quantification of Edoxaban in biological matrices is essential during drug development and in clinical settings. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated analog with a known and stable isotopic enrichment ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
Deuterium Labeling Position in this compound
The six deuterium atoms in this compound are strategically placed on the two methyl groups of the N,N-dimethylcarbamoyl moiety. This specific labeling provides a stable isotopic signature with a +6 mass unit shift compared to the unlabeled Edoxaban, which is ideal for mass spectrometric detection without altering the compound's chromatographic behavior.
The IUPAC name for this compound is: N'-[(1S,2R,4S)-4-[bis(trideuteriomethyl)carbamoyl]-2-[(5-methyl-6,7-dihydro-4H-[1][2]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide.[3]
The following diagram illustrates the molecular structure of this compound with the deuterium atoms highlighted.
Caption: Molecular structure of this compound with deuterium labeling on the dimethylcarbamoyl moiety.
Synthesis of this compound
While specific proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a plausible and efficient synthetic route involves the amidation of a suitable carboxylic acid precursor with deuterated dimethylamine (CD₃)₂NH. This approach introduces the deuterated methyl groups in a late-stage step of the overall Edoxaban synthesis.
A key intermediate in the synthesis of Edoxaban is (1R,2S,4S)-4-(tert-butoxycarbonylamino)-2-aminocyclohexanecarboxylic acid, which can be further elaborated. The synthesis of this compound would diverge from the synthesis of unlabeled Edoxaban at the point of introducing the dimethylcarbamoyl group.
Logical Workflow for this compound Synthesis
The logical workflow for the synthesis would involve the following key transformations:
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocol: A Representative Amidation Step
The following is a representative, non-optimized protocol for the key amidation step to introduce the deuterated dimethylcarbamoyl group. This protocol is based on general organic synthesis principles for amide bond formation.
Materials:
-
Protected cyclohexane carboxylic acid intermediate
-
Deuterated dimethylamine hydrochloride ((CD₃)₂NH·HCl)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
Dissolve the protected cyclohexane carboxylic acid intermediate in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent (e.g., 1.1 equivalents of HATU) and the organic base (e.g., 2.0 equivalents of DIPEA) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, neutralize deuterated dimethylamine hydrochloride with an equivalent of a suitable base to generate the free deuterated dimethylamine.
-
Add the free deuterated dimethylamine (approximately 1.2 equivalents) to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid solution, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting protected this compound precursor by column chromatography on silica gel.
The subsequent deprotection and coupling steps would follow established procedures for the synthesis of Edoxaban.
Characterization and Quality Control
The characterization of this compound is critical to ensure its suitability as an internal standard. The key parameters to be determined are chemical purity and isotopic purity (isotopic enrichment).
Data Presentation
The following table summarizes the typical quality control specifications for a high-quality this compound reference standard.
| Parameter | Method | Specification |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% |
| Isotopic Purity | Mass Spectrometry (MS) | ≥99% deuterated forms (d1-d6)[4] |
| d0 Isotope Content | Mass Spectrometry (MS) | ≤1% d0[5] |
| Identity | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | Conforms to the structure of this compound |
Experimental Protocols for Characterization
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Inject the solution into the HPLC system.
-
The chemical purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Instrumentation:
-
High-Resolution Mass Spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Resolution: >10,000.
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer or inject it through the LC system.
-
Acquire the full scan mass spectrum of the molecular ion region.
-
Determine the isotopic distribution of the molecular ion cluster.
-
Calculate the isotopic purity by integrating the ion currents of the deuterated species (d1 to d6) and the unlabeled species (d0) and expressing the sum of the deuterated species as a percentage of the total.[6]
Conclusion
This compound, with its deuterium labels on the N,N-dimethylcarbamoyl moiety, serves as an indispensable tool for the accurate bioanalysis of Edoxaban. A robust synthetic strategy, coupled with rigorous analytical characterization, ensures the high quality of this internal standard. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals working with Edoxaban and its deuterated analog.
References
- 1. This compound | 1304701-57-2 [chemicalbook.com]
- 2. Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals [inis.iaea.org]
- 3. veeprho.com [veeprho.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Edoxaban-d6: A Technical Guide to its CAS Number and Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Edoxaban-d6, a deuterated internal standard for the quantitative analysis of the direct Factor Xa inhibitor, Edoxaban. This document outlines its chemical properties, analytical standards, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Core Compound Information
This compound is a stable isotope-labeled version of Edoxaban, where six hydrogen atoms have been replaced with deuterium. This modification results in a higher molecular weight, allowing it to be distinguished from the unlabeled parent drug in mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for correcting for variations in sample preparation and instrument response, ensuring accurate quantification of Edoxaban in biological matrices.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1304701-57-2[1] |
| Chemical Formula | C₂₄H₂₄D₆ClN₇O₄S[1] |
| Molecular Weight | 554.09 g/mol [1] |
| Synonyms | N'-((1S,2R,4S)-4-(dimethyl-d6-carbamoyl)-2-((5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)-N-(5-chloropyridin-2-yl)oxalamide |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol[2] |
Analytical Standards and Quality
Analytical standards of this compound are crucial for ensuring the accuracy and reliability of quantitative bioanalytical methods. These standards are typically supplied by specialized chemical vendors and come with a certificate of analysis detailing their purity and characterization.
Table 2: Typical Analytical Specifications for this compound
| Parameter | Specification |
| Purity (by HPLC) | >95% |
| Deuterated Forms (d₁-d₆) | ≥99% |
| Storage Temperature | -20°C[2] |
| Shipping Conditions | Ambient temperature |
| Stability | ≥ 4 years when stored properly[2] |
Mechanism of Action: Inhibition of the Coagulation Cascade
Edoxaban is a direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. By binding to the active site of FXa, Edoxaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. The deuterated internal standard, this compound, is used to accurately measure the concentration of the active drug, which directly relates to its anticoagulant effect.
Experimental Protocols for Quantification
The quantification of Edoxaban in biological matrices, such as human plasma, is typically performed using a validated LC-MS/MS method with this compound as the internal standard.
Sample Preparation
A protein precipitation method is commonly employed for the extraction of Edoxaban and this compound from plasma samples.
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay, a typical concentration might be 100 ng/mL in a methanol:water solution).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Table 3: LC-MS/MS Method Parameters for Edoxaban and this compound Analysis
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 2 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 4 |
| Collision Gas | Argon |
Table 4: Mass Spectrometry (MS/MS) Parameters for Edoxaban and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Edoxaban | 548.2 | 366.2 | 25 |
| This compound | 554.2 | 372.2 | 25 |
Note: The optimal collision energy may vary depending on the mass spectrometer used and should be optimized during method development.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Edoxaban in preclinical and clinical research. Its use as an internal standard in validated LC-MS/MS methods allows for reliable determination of drug concentrations in various biological matrices, which is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. The information and protocols provided in this guide serve as a comprehensive resource for researchers and scientists in the field of drug development and analysis.
References
- 1. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Edoxaban-d6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Edoxaban-d6, a deuterated internal standard for the anticoagulant drug Edoxaban. Understanding the solubility of this compound in various organic solvents is critical for a range of applications, including analytical method development, formulation studies, and in vitro assays. Due to the limited availability of specific quantitative solubility data for this compound, this guide incorporates data for its non-deuterated counterpart, Edoxaban, based on the reasonable scientific assumption that isotopic labeling with deuterium has a negligible effect on solubility.
Core Solubility Data
The solubility of a compound is a fundamental physical property that dictates its behavior in different solvent systems. The following table summarizes the available quantitative and qualitative solubility data for Edoxaban and this compound in various solvents.
| Compound | Solvent | Solubility | Concentration (mM) | Reference |
| Edoxaban | Dimethyl Sulfoxide (DMSO) | 75.0 mg/mL | 101.59 mM | [1] |
| Edoxaban | Water | 1.0 mg/mL | 1.35 mM | [1] |
| This compound | Dimethyl Sulfoxide (DMSO) | Soluble | Not Quantified | [2][3] |
| This compound | Methanol | Soluble | Not Quantified | [2][3] |
| Edoxaban tosylate | Water, pH 3-5 Buffers | Slightly Soluble | Not Quantified | [4][5] |
| Edoxaban tosylate | pH 6-7 Buffers | Very Slightly Soluble | Not Quantified | [4][5] |
| Edoxaban tosylate | pH 8-9 Buffers | Practically Insoluble | Not Quantified | [4][5] |
Mechanism of Action: Inhibition of Factor Xa
Edoxaban is a direct, potent, and highly selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. By binding to the active site of Factor Xa, Edoxaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. The deuterated form, this compound, is used as an internal standard in pharmacokinetic and metabolic studies to accurately quantify Edoxaban concentrations.
Experimental Protocol for Solubility Determination
The following outlines a general experimental workflow for determining the thermodynamic solubility of a compound like this compound in an organic solvent. This method aims to establish the equilibrium between the dissolved and solid states of the compound.
Detailed Methodological Steps:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent of interest in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: The suspension is centrifuged at a high speed to pellet the excess solid material.
-
Sample Collection: A precise aliquot of the clear supernatant is carefully removed without disturbing the solid pellet.
-
Quantification: The concentration of this compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of this compound is used for accurate quantification.
-
Data Reporting: The solubility is reported in standard units, such as milligrams per milliliter (mg/mL) or millimolar (mM).
Logical Relationship in Solubility Testing
The choice between kinetic and thermodynamic solubility assessment is a key consideration in drug development. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility provides a more accurate measure for lead optimization and formulation development.
References
A Comprehensive Technical Guide to the Long-Term Storage and Stability of Edoxaban-d6 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the best practices for the long-term storage and stability of Edoxaban-d6 stock solutions. Ensuring the integrity of these solutions is critical for accurate and reproducible results in research and development. This document outlines recommended storage conditions, stability data, and detailed experimental protocols for assessing stability.
Introduction to this compound
This compound is the deuterated form of Edoxaban, an orally bioavailable, potent, and selective direct inhibitor of Factor Xa (FXa).[1] By inhibiting FXa, a crucial enzyme in the coagulation cascade, Edoxaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots.[2][3][4][5][6] this compound is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Edoxaban in biological samples.[1][7] Given its role as a reference standard, maintaining its stability is of utmost importance.
Recommended Storage and Stability of this compound
The stability of this compound is dependent on whether it is in solid form or in a stock solution. The following tables summarize the recommended storage conditions and expected stability based on supplier information.
Table 1: Stability of Solid this compound
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [1][7][8] |
| Stability | ≥ 4 years | [1][7] |
| Formulation | Solid | [1][7] |
Table 2: Stability of this compound Stock Solutions
| Parameter | Recommendation | Source |
| Storage Temperature | -80°C | [8] |
| Stability | 1 year | [8] |
| Recommended Solvents | DMSO, Methanol | [1][7] |
Experimental Protocols for Stability Assessment
The following protocols are based on established methods for assessing the stability of Edoxaban and can be adapted for this compound.[9][10][11] The primary analytical technique for stability testing is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with a photodiode array (PDA) detector or a mass spectrometer.[10][12]
A stock solution of this compound can be prepared by dissolving the solid compound in a suitable organic solvent, such as methanol or DMSO.[7] It is recommended to purge the solvent with an inert gas before preparation to minimize oxidative degradation.[7]
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of, for example, 1 mg/mL.
-
Working Solution Preparation: Further dilute the stock solution with the appropriate mobile phase or solvent to achieve the desired concentration for analysis.
A stability-indicating method is an analytical procedure used to detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation.
Table 3: Example of a Stability-Indicating HPLC Method for Edoxaban
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm)[9] |
| Mobile Phase | Acetonitrile and Triethylamine buffer (pH 5.5)[9] or 0.1M K2HPO4: Methanol (65:35, v/v)[10] |
| Elution | Isocratic[9][10] |
| Flow Rate | 1.0 mL/min[9][10] |
| Detection Wavelength | 290 nm[9] or 245 nm[10] |
| Column Temperature | Ambient |
| Injection Volume | 10-20 µL |
Forced degradation studies are conducted to demonstrate the specificity of the stability-indicating method and to identify potential degradation products.[9][10] These studies involve subjecting the this compound solution to various stress conditions.
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N HCl and incubate at 80°C for a specified period (e.g., 1 hour). Neutralize the solution before analysis.[11]
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N NaOH and incubate at 80°C for a specified period (e.g., 1 hour). Neutralize the solution before analysis.[11]
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at 80°C for a specified period.[11]
-
Thermal Degradation: Expose the solid this compound or its solution to dry heat (e.g., 105°C) for a defined duration.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and/or visible light as per ICH Q1B guidelines.
Samples from each stress condition should be analyzed using the stability-indicating HPLC method to assess the extent of degradation and the formation of any new peaks.
Visualizations
Edoxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade where the intrinsic and extrinsic pathways converge.[6] By inhibiting Factor Xa, Edoxaban prevents the conversion of prothrombin to thrombin, which in turn reduces the formation of fibrin from fibrinogen, the primary component of a blood clot.[3]
Caption: Mechanism of action of this compound in the coagulation cascade.
The following diagram illustrates a typical workflow for conducting a long-term stability study of an this compound stock solution.
Caption: Workflow for the stability assessment of this compound stock solutions.
Conclusion
The stability of this compound stock solutions is crucial for their use as internal standards in quantitative bioanalysis. By adhering to the recommended storage conditions of -80°C for solutions in DMSO or methanol, the integrity of the compound can be maintained for at least one year. The solid form of this compound is stable for at least four years when stored at -20°C. Regular assessment of stability using validated, stability-indicating HPLC or UPLC-MS methods is recommended to ensure the accuracy and reliability of experimental results. The provided protocols and workflows serve as a comprehensive guide for researchers and scientists in the field of drug development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Edoxaban - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Edoxaban Tosylate? [synapse.patsnap.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Edoxaban Using Edoxaban-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of edoxaban in biological matrices, primarily human plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with its deuterated internal standard, Edoxaban-d6.
Introduction
Edoxaban is a direct oral anticoagulant that functions by inhibiting Factor Xa. Accurate and precise quantification of edoxaban in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[1][2]
This document outlines detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of reported quantitative performance data from various validated methods.
Experimental Protocols
Two common and effective methods for extracting edoxaban from plasma/serum are protein precipitation and liquid-liquid extraction.
Protocol 1: Sample Preparation by Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.
Materials:
-
Human plasma or serum samples
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add a specified amount of the this compound internal standard working solution.
-
Add 375 µL of acetonitrile containing 1% formic acid to precipitate the proteins.[1]
-
Vortex the mixture thoroughly for approximately 1 minute.
-
Centrifuge the tubes at high speed (e.g., 14,000 g) for 5-10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
For some methods, an additional phospholipid removal step using a specific plate (e.g., Waters Ostro 96-well plate) may be incorporated after protein precipitation to enhance data quality.[1]
-
The extracted sample is then ready for injection into the LC-MS/MS system.
Protocol 2: Sample Preparation by Liquid-Liquid Extraction
This method provides a cleaner extract, minimizing matrix effects, but is more labor-intensive.
Materials:
-
Human plasma or serum samples
-
This compound internal standard (IS) working solution
-
Ethyl acetate, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator or lyophilizer)
-
Reconstitution solution (mobile phase)
Procedure:
-
Pipette 300 µL of the plasma sample into a clean tube.[4]
-
Add 50 µL of the this compound internal standard working solution and vortex briefly.[4]
-
Add 3 mL of ethyl acetate as the extraction solvent.[4]
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 15 minutes at 4°C to separate the organic and aqueous layers.[4]
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen or using a lyophilizer.[4]
-
Reconstitute the dried residue in 250 µL of the mobile phase.[4]
-
Vortex to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[4]
LC-MS/MS Analysis
Liquid Chromatography Conditions
The following table summarizes typical chromatographic conditions used for the analysis of edoxaban.
| Parameter | Condition A | Condition B |
| Column | Core-shell ODS (e.g., 2.6 µm particles)[4][5] | Chromolith C18 (e.g., 100 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in Water | Ammonium Acetate buffer |
| Mobile Phase B | Methanol or Acetonitrile | Acetonitrile |
| Gradient Program | A linear gradient is often employed to ensure good separation from matrix components.[4][5] | Isocratic elution with 70:30 ratio of methanol and 0.1% formic acid has also been reported.[4] |
| Flow Rate | 0.25 - 0.80 mL/min[4][5] | |
| Column Temperature | 40°C | |
| Injection Volume | 1 - 10 µL | |
| Run Time | 3 - 7 minutes[4][5] |
Mass Spectrometry Conditions
Analysis is typically performed on a triple quadrupole mass spectrometer in the positive ion electrospray (ESI+) mode, using Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Edoxaban | This compound |
| Ionization Mode | ESI+ | ESI+ |
| MRM Transition 1 (m/z) | 548.2 → 366.1[4] | 554.2 → 372.2[6] |
| MRM Transition 2 (m/z) | 548.2 → 152.1[6] | 554.2 → 158.1[6] |
| Declustering Potential (DP) | -55 V[4] | Similar to Edoxaban |
| Collision Energy (CE) | -24 V to -25 V[4] | Similar to Edoxaban |
| Ion Spray Voltage | 5500 V[4] | |
| Source Temperature | 400°C |
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of edoxaban using this compound as the internal standard.
Table 1: Calibration Curve and Linearity
| Concentration Range (ng/mL) | R² Value | Reference |
| 1.25 - 160 | > 0.99 | [4][5] |
| 1.0 - 200 | ≥ 0.99 | [4] |
| 5 - 800 nmol/L (~2.7 - 438 ng/mL) | > 0.99 | [1] |
Table 2: Precision and Accuracy
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LQC, MQC, HQC | 2.1 - 8.6 | 2.7 - 11.8 | 89.4 - 109.2 | [4] |
| LQC, MQC, HQC | 0.78 - 3.95 | 0.87 - 2.91 | Within ±15% | [4] |
| Overall | - | 3.3 - 10 (as %RSD) | 85 - 105 | [1] |
Table 3: Recovery
| Quality Control Level | Mean Recovery (%) | Reference |
| LQC (20 ng/mL) | 94.68 | [4] |
| MQC (40 ng/mL) | 77.61 | [4] |
| HQC (160 ng/mL) | 95.46 | [4] |
| Overall | 88.7 - 109.0 | [4] |
| Overall | 85 - 105 | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for Edoxaban Analysis.
Logical Relationship of Analytical Components
References
- 1. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination by LC‐MS/MS [bio-protocol.org]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. Determination of edoxaban equivalent concentrations in human plasma by an automated anti-factor Xa chromogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
Application Notes: The Role of Edoxaban-d6 in the Bioanalysis of Edoxaban for Pharmacokinetic Studies
Introduction
Edoxaban is an oral, direct, selective, and reversible inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] It is prescribed for the prevention of stroke in patients with nonvalvular atrial fibrillation (NVAF) and for the treatment of venous thromboembolism (VTE).[3] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of edoxaban is crucial for optimizing dosing regimens and ensuring patient safety. Pharmacokinetic studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, rely on accurate and precise bioanalytical methods to quantify the drug's concentration in biological matrices like plasma.
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Edoxaban-d6, a deuterated analog of edoxaban, serves as the ideal internal standard for these studies. Because it is chemically identical to edoxaban, it co-elutes chromatographically and exhibits similar behavior during sample extraction and ionization.[4] This allows it to effectively normalize for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the robustness, accuracy, and precision of the assay.[4][5]
Pharmacokinetic Profile of Edoxaban
Edoxaban exhibits rapid absorption and a predictable, linear pharmacokinetic profile within the therapeutic dose range.[1][6]
-
Absorption: Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours after oral administration.[1][2] The absolute oral bioavailability is approximately 62%.[1][6]
-
Distribution: Edoxaban has a steady-state volume of distribution (Vss) of about 107 L.[1]
-
Metabolism: The drug undergoes biotransformation into several metabolites, though over 70% of a dose is excreted unchanged.[6] One of its major active metabolites is M-4.[7]
-
Excretion: Elimination occurs through both renal and non-renal pathways, with about 50% of the total clearance being renal.[2][8] The elimination half-life is approximately 10 to 14 hours in healthy subjects.[6][9]
The following table summarizes key pharmacokinetic parameters of edoxaban observed in healthy human subjects.
Table 1: Pharmacokinetic Parameters of Edoxaban in Healthy Human Subjects
| Parameter | Value (following a single 60 mg oral dose) | Reference |
|---|---|---|
| Tmax (h) | 1.0 - 2.0 | [1] |
| Cmax (ng/mL) | 256 ± 87.7 | [1] |
| AUC (ng·h/mL) | 1766 ± 435.3 | [8] |
| t½ (h) | 10 - 14 | [6][9] |
| Oral Bioavailability (%) | ~62 | [1][6] |
| Total Clearance (L/h) | 21.8 ± 3.03 | [1] |
| Renal Clearance (L/h) | ~10.7 | [1] |
Values are presented as mean ± standard deviation where available. AUC represents AUC0-inf.
Protocols for Pharmacokinetic Analysis
Protocol 1: Quantification of Edoxaban in Human Plasma via LC-MS/MS using this compound
This protocol describes a validated method for the determination of edoxaban concentrations in plasma samples, a critical step in any pharmacokinetic study.
1. Objective: To accurately and precisely quantify the concentration of edoxaban in human plasma samples using a validated LC-MS/MS method with this compound as the internal standard.
2. Materials and Reagents:
-
Analytes: Edoxaban reference standard, this compound (internal standard).
-
Solvents and Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water.
-
Biological Matrix: Drug-free human plasma.
-
Equipment: HPLC or UPLC system, Tandem mass spectrometer (e.g., SCIEX API 4000 or similar), Analytical column (e.g., Chromolith C18), Centrifuge, Precision pipettes.
3. Sample Preparation (Protein Precipitation Method): Protein precipitation is a rapid and effective method for extracting edoxaban from plasma.[10]
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown study samples.
-
Pipette 100 µL of plasma into the appropriate tubes.
-
Add 20 µL of this compound working solution (internal standard) to all tubes except for blank matrix samples. Vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.[10]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Instrumental Conditions: The following are typical parameters that should be optimized for the specific instrumentation used.
Table 2: Example LC-MS/MS Method Parameters for Edoxaban Quantification
| Parameter | Setting | Reference |
|---|---|---|
| LC System | ||
| Column | Chromolith C18 (100 mm x 4.6 mm, 5 µm) | [11][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | [11][12] |
| Mobile Phase B | Methanol | [11][12] |
| Gradient/Isocratic | Isocratic (e.g., 70:30 Methanol:0.1% Formic Acid) | [11][12] |
| Flow Rate | 0.80 mL/min | [11][12] |
| Column Temperature | Ambient or 40°C | |
| Injection Volume | 5-10 µL | |
| MS/MS System | ||
| Ion Source | Electrospray Ionization (ESI), Positive Mode | [2] |
| MRM Transition (Edoxaban) | Specific to instrument tuning (e.g., m/z 548.2 → 366.2) | |
| MRM Transition (this compound) | Specific to instrument tuning (e.g., m/z 554.2 → 372.2) | [2] |
| Dwell Time | 150-200 ms |
| Key Voltages | Optimize for instrument (e.g., IonSpray Voltage, Declustering Potential, Collision Energy) | |
5. Calibration and Data Analysis:
-
Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of edoxaban (e.g., 1 ng/mL to 500 ng/mL).[2][10]
-
Prepare at least three levels of QC samples (low, medium, high) in a similar manner.
-
Process all standards, QCs, and unknown samples as described in the sample preparation section.
-
Construct a calibration curve by plotting the peak area ratio (Edoxaban/Edoxaban-d6) against the nominal concentration of edoxaban for the calibration standards.
-
Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.
-
Determine the concentration of edoxaban in the QC and unknown samples by interpolating their peak area ratios from the regression line.
Protocol 2: General Workflow for an Animal Pharmacokinetic Study
This protocol provides a high-level overview of conducting a pharmacokinetic study in an animal model, such as the rabbit, to determine key PK parameters.
1. Objective: To characterize the pharmacokinetic profile of edoxaban following oral administration in healthy rabbits.[11][12]
2. Study Design:
-
Subjects: Six healthy male albino rabbits (2.0-2.5 kg).[11][12]
-
Acclimation: House animals in standard conditions for at least one week prior to the study.
-
Dosing: Administer a single oral dose of edoxaban (e.g., 1.2 mg/kg).[11][12] Fast animals overnight before dosing.
3. Blood Sampling:
-
Collect blood samples (~1 mL) from the marginal ear vein into tubes containing an anticoagulant (e.g., K2-EDTA).[11][12]
-
Collect a pre-dose sample (0 h).
-
Collect post-dose samples at specified time points, for example: 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours.[11][12]
4. Sample Processing and Storage:
-
Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma into clearly labeled cryovials.
-
Store the plasma samples at -20°C or -80°C until bioanalysis.[10]
5. Bioanalysis:
-
Analyze the plasma samples for edoxaban concentration using the validated LC-MS/MS method described in Protocol 1.
6. Pharmacokinetic Data Analysis:
-
Plot the mean plasma concentration of edoxaban versus time.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the concentration-time data.
Table 3: Representative Pharmacokinetic Parameters of Edoxaban in Healthy Rabbits
| Parameter | Value (following a single 1.2 mg/kg oral dose) | Reference |
|---|---|---|
| Tmax (h) | 2.0 | [11][12] |
| Cmax (ng/mL) | 213.83 ± 10.46 | [11][12] |
| AUC0→t (ng·h/mL) | 945.13 ± 24.32 | [11][12] |
| AUC0→∞ (ng·h/mL) | 986.135 ± 19.31 | [11][12] |
Values are presented as mean ± standard deviation.
Edoxaban's Mechanism of Action
Edoxaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa (FXa), thereby preventing the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade that leads to fibrin formation and clot development.[1][9]
References
- 1. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of edoxaban in patients with symptomatic deep‐vein thrombosis and/or pulmonary embolism—the Hokusai‐VTE phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Pharmacology of oral anticoagulant edoxaban and clinical implications - - PACE-CME [pace-cme.org]
- 7. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated LC-MS/MS method for pharmacokinetic study of edoxaban in healthy rabbits | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 12. researchgate.net [researchgate.net]
Application Notes: The Role of Edoxaban-d6 in Therapeutic Drug Monitoring
Introduction
Edoxaban is a direct oral anticoagulant (DOAC) that functions as a selective, direct, reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] While DOACs like edoxaban are prescribed at fixed doses due to their predictable pharmacokinetics, therapeutic drug monitoring (TDM) is increasingly recognized as valuable in specific clinical scenarios.[3][4] These situations include patients with renal or hepatic impairment, extreme body weight, suspected non-adherence, bleeding or thrombotic events, or those requiring emergency procedures.[4][5]
For accurate TDM, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard methodology, offering high sensitivity and specificity.[4] The reliability of LC-MS/MS assays hinges on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[6] Edoxaban-d6, a stable isotope-labeled (deuterated) form of edoxaban, serves as the ideal IS. Its chemical and physical properties are nearly identical to edoxaban, ensuring it behaves similarly during extraction and ionization, but its mass difference allows it to be distinguished by the mass spectrometer.[7][8] This application note provides a detailed overview and protocols for the use of this compound in the TDM of edoxaban.
Mechanism of Action and Metabolism
Edoxaban exerts its anticoagulant effect by directly binding to and inhibiting Factor Xa, which in turn prevents the conversion of prothrombin to thrombin.[2] This action decreases overall thrombin generation and reduces the formation of blood clots.[2]
Edoxaban undergoes minimal metabolism in the body. The primary form found in plasma is the unchanged parent drug.[1] A small portion is converted via hydrolysis (mediated by carboxylesterase 1) to its human-specific active metabolite, M-4.[1] This metabolite typically reaches concentrations less than 10% of the parent compound in healthy individuals.[1] Other minor metabolic pathways include conjugation and oxidation by CYP3A4.[1][2]
Experimental Protocols
The following protocol outlines a typical LC-MS/MS method for the quantification of edoxaban in human plasma using this compound as the internal standard. This method is based on protein precipitation, which is a simple and effective technique for sample cleanup.[9][10]
Materials and Reagents
-
Edoxaban analytical standard
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile[7]
-
LC-MS grade methanol
-
LC-MS grade formic acid[7]
-
Ultrapure water
-
Drug-free human plasma for calibration standards and quality controls (QCs)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of edoxaban and this compound in methanol.
-
Edoxaban Working Solutions: Serially dilute the edoxaban stock solution with 50:50 acetonitrile/water to prepare a series of working solutions for spiking into plasma to create calibration standards and QCs.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL). This will be used as the protein precipitation/extraction solution.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for standards, QCs, and unknown patient samples.
-
Pipette 100 µL of plasma (calibrator, QC, or patient sample) into the corresponding labeled tube.
-
Add 375 µL of the IS Working Solution (this compound in acetonitrile) to each tube.[7] This step performs protein precipitation and adds the internal standard simultaneously.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 1-5 µL of the supernatant into the LC-MS/MS system.[7]
LC-MS/MS Instrument Conditions (Example)
-
LC System: UHPLC system (e.g., Shimadzu Nexera X2, Waters Acquity).[9]
-
Column: C18 reversed-phase column (e.g., Kinetex C18, 100 mm x 2.1 mm, 2.6 µm).[9]
-
Mobile Phase A: 5 mM ammonium acetate in water or 0.1% formic acid in water.[9]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient starting with low organic phase (e.g., ~10% B) and ramping up to a high organic phase to elute the analytes.
-
Column Temperature: 40°C.[9]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Example transitions would be determined by infusing pure standards.
Data and Performance Characteristics
The use of this compound ensures high-quality data. The following tables summarize typical quantitative performance characteristics for a validated LC-MS/MS assay.
Table 1: Example LC-MS/MS Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 1.25 - 160 ng/mL | [12] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [10] |
| Pretreatment Recovery | >85% (88.7 - 109.0%) | [10][12] |
| Matrix Factor / Effect | 87.0 - 101.6% | [12] |
| Intra-day Precision (CV%) | < 15% | [10] |
| Inter-day Precision (CV%) | < 15% | [10] |
| Intra-day Accuracy | 85.9 - 112.8% | [12] |
| Inter-day Accuracy | 85.9 - 112.8% | [12] |
Table 2: Observed Clinical Plasma Concentrations of Edoxaban
| Patient Population | Concentration Type | Concentration Range (ng/mL) | Reference |
| Atrial Fibrillation | Trough | 2.3 - 70.6 | [9] |
| Atrial Fibrillation | Measured | 17.8 - 102 | [9] |
| Post Total Knee Arthroplasty | Peak (Cmax) | 110 ± 26 | [10] |
The therapeutic drug monitoring of edoxaban via LC-MS/MS is a critical tool for dose optimization in select patient populations. The application of a deuterated internal standard, this compound, is essential for developing a robust, accurate, and precise bioanalytical method. By effectively normalizing for matrix effects and procedural variations, this compound ensures that the reported concentrations are reliable for making informed clinical decisions, thereby enhancing patient safety and therapeutic efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What recommendations are available for laboratory monitoring of direct oral anticoagulants (DOAC)? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 4. Laboratory Monitoring of Direct Oral Anticoagulants (DOACs) [mdpi.com]
- 5. Is Laboratory Monitoring Useful in DOAC Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 10. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Quantification of Edoxaban in Human Plasma using Edoxaban-d6 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Edoxaban is a direct oral anticoagulant (DOAC) that acts by directly inhibiting Factor Xa, a key component in the blood coagulation cascade. Monitoring its plasma concentrations can be crucial in specific clinical situations, such as in patients with renal impairment, those with extreme body weight, or in cases of drug-drug interactions.[1] This application note describes a robust and sensitive method for the quantification of edoxaban in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Edoxaban-d6 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects, thus providing reliable correction.[1]
Principle of the Method
This method involves the extraction of edoxaban and its deuterated internal standard, this compound, from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) operating in the positive ion multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of edoxaban to this compound against a calibration curve prepared in blank plasma.
Materials and Reagents
-
Edoxaban (purity >99%)
-
This compound (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (analytical or LC-MS grade)
-
Ammonium acetate
-
Human plasma (with EDTA as anticoagulant)
-
Ultrapure water
Experimental Workflow
Caption: Experimental workflow for edoxaban quantification in human plasma.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for edoxaban quantification.
Table 1: Calibration and Linearity
| Analyte | Internal Standard | Calibration Range (ng/mL) | Linearity (r²) |
| Edoxaban | This compound | 1.25 - 160 | >0.99 |
Data synthesized from multiple sources demonstrating typical performance.[2]
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Edoxaban | LLOQ | 1.25 | 6.8 - 12.7 | <13.3 | 95.1 - 112.7 |
| Low QC | 1.6 | <15 | <15 | 85.9 - 112.8 | |
| Mid QC | 32 | <15 | <15 | 85.9 - 112.8 | |
| High QC | 128 | <15 | <15 | 85.9 - 112.8 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. Values represent typical ranges compiled from literature.[2]
Table 3: Recovery and Matrix Effect
| Analyte | Internal Standard | Recovery (%) | Matrix Effect (%) |
| Edoxaban | This compound | 88.7 - 109.0 | 87.0 - 101.6 |
Values indicate that this compound effectively compensates for matrix effects and variability in recovery.[1][2]
Protocols
Preparation of Stock and Working Solutions
-
Edoxaban Stock Solution (50 µg/mL): Accurately weigh and dissolve an appropriate amount of edoxaban in methanol.
-
This compound Stock Solution (20 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[2]
-
Working Solutions: Prepare serial dilutions of the edoxaban stock solution with a suitable solvent (e.g., 50% acetonitrile/water) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 10 ng/mL.[2]
Sample Preparation Protocol
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
Add 100 µL of the internal standard working solution (10 ng/mL this compound in acetonitrile) to each tube.[2]
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.[2]
-
Vortex mix the tubes for 1 minute.
-
Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| UHPLC System | Acquity UPLC I-Class or similar |
| Column | Acquity UPLC HSS T3 1.8 µm, 2.1 × 100 mm |
| Pre-column | Acquity UPLC HSS T3 1.8 µm, 2.1 × 5 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Column Temp. | 50°C |
| Autosampler Temp. | 10°C |
| Injection Volume | 1 µL |
| Gradient | Linear gradient from 95% A to 98% B over 3.0 minutes |
| Run Time | Approximately 6-7 minutes |
These conditions are based on published methods and may require optimization for different systems.[1][3]
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition |
| Mass Spectrometer | Waters Xevo TQ-S or similar triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Edoxaban: m/z 548.2 → 366.1 (Quantifier), m/z 548.2 → 335.1 (Qualifier) |
| This compound: m/z 554.2 → 372.1 | |
| Source Temp. | ~150°C |
| Desolvation Temp. | ~500°C |
MRM transitions should be optimized for the specific instrument used.
Edoxaban Metabolism Overview
Edoxaban is metabolized to a limited extent, with one of its major active metabolites being M4. While this protocol focuses on the parent drug, the quantification of active metabolites can also be important in assessing the total anticoagulant effect.[3]
Caption: Simplified metabolic pathway of edoxaban.
Conclusion
The described UHPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of edoxaban in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting. The simple protein precipitation sample preparation protocol allows for high-throughput analysis.
References
- 1. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 3. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Edoxaban in Dried Blood Spot Samples using Edoxaban-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edoxaban is a direct oral anticoagulant that functions as a selective inhibitor of Factor Xa, a critical component of the blood coagulation cascade.[1][2] Its therapeutic efficacy is dependent on maintaining specific plasma concentrations, making therapeutic drug monitoring a valuable tool in certain clinical situations. Dried blood spot (DBS) analysis has emerged as a minimally invasive and patient-centric alternative to traditional venous blood sampling, offering advantages in terms of ease of collection, storage, and transport.[3][4]
This document provides detailed application notes and protocols for the quantitative analysis of edoxaban in human dried blood spot samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Edoxaban-d6 as the internal standard.
Mechanism of Action of Edoxaban
Edoxaban directly inhibits Factor Xa, a key enzyme in the coagulation cascade that is responsible for the conversion of prothrombin to thrombin.[5][6] By blocking Factor Xa, edoxaban effectively reduces thrombin generation and subsequently the formation of fibrin clots.[7]
Quantitative Data Summary
The following tables summarize the validation parameters for a typical LC-MS/MS method for the quantification of edoxaban in DBS samples.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Edoxaban | Dried Blood Spot | 9.3 - 750 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% bias) |
| Edoxaban | Low | 25 | ≤ 13 | ≤ 13 | -12 to 10 |
| Edoxaban | Medium | 250 | ≤ 13 | ≤ 13 | -12 to 10 |
| Edoxaban | High | 600 | ≤ 13 | ≤ 13 | -12 to 10 |
Data synthesized from a study by Gous et al. (2014) which validated a DBS-based assay for multiple direct oral anticoagulants, including edoxaban.[8]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Edoxaban Stock Solution (1 mg/mL): Accurately weigh 10 mg of edoxaban and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Edoxaban Working Solutions: Prepare serial dilutions of the edoxaban stock solution with methanol:water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v).
Preparation of Calibration Standards and Quality Control Samples
-
Spike drug-free whole blood with the appropriate edoxaban working solutions to achieve the desired concentrations for the calibration curve and QC samples.
-
Gently mix the spiked blood by inversion.
Dried Blood Spot Sample Preparation
-
Using a calibrated pipette, spot 50 µL of each calibration standard, QC sample, and subject sample onto a Whatman 903 protein saver card.
-
Allow the spots to air dry in a horizontal position at ambient temperature for at least 3 hours.
-
Once dried, store the DBS cards in sealed plastic bags with desiccant at -20°C until analysis.
Sample Extraction
-
Punch a 6 mm disc from the center of the dried blood spot.
-
Place the disc into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the IS working solution (100 ng/mL this compound in methanol:water, 50:50, v/v) to each tube.
-
Vortex for 1 minute, followed by sonication for 15 minutes in a water bath.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Table 3: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
Table 4: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Sciex API 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Edoxaban) | m/z 548.2 -> 366.1 |
| MRM Transition (this compound) | m/z 554.2 -> 372.1 |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Conclusion
The use of dried blood spot sampling coupled with a validated LC-MS/MS method employing this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of edoxaban in a clinical or research setting. This methodology offers significant logistical and patient-centric advantages over traditional blood collection techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Validation and clinical application of dried blood spot assay for quantitative assessment of edoxaban in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hanc.info [hanc.info]
- 5. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Edoxaban Tosylate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - Dried-Blood-Spot Technique to Monitor Direct Oral Anticoagulants: Clinical Validation of a UPLCâMS/MS-Based Assay - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols: Edoxaban-d6 in Drug Metabolism and Disposition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Edoxaban-d6, a deuterium-labeled internal standard, in drug metabolism and disposition studies of Edoxaban. The protocols outlined below are essential for the accurate quantification of Edoxaban in biological matrices, a critical aspect of pharmacokinetic and toxicokinetic evaluations.
Introduction to Edoxaban and the Role of Deuterated Internal Standards
Edoxaban is a direct oral anticoagulant that acts by inhibiting Factor Xa, a key enzyme in the coagulation cascade.[1] To thoroughly understand its behavior in the body, robust bioanalytical methods are required to measure its concentration in various biological samples.
Deuterium-labeled compounds, such as this compound, are ideal internal standards for quantitative bioanalysis using mass spectrometry.[2] The key advantages of using a stable isotope-labeled internal standard like this compound include:
-
Similar Physicochemical Properties: this compound behaves almost identically to the unlabeled Edoxaban during sample preparation and chromatographic separation.
-
Co-elution: It co-elutes with the analyte, allowing for effective compensation for matrix effects and variations in instrument response.
-
Mass Differentiation: It is easily distinguished from the native analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer, enabling simultaneous detection and quantification.
Application: Quantitative Bioanalysis of Edoxaban in Human Plasma
This section details a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Edoxaban in human plasma, utilizing this compound as an internal standard. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Experimental Protocol: UHPLC-MS/MS Quantification of Edoxaban
This protocol is a synthesized methodology based on established and validated methods for Edoxaban quantification.[3][4]
1. Materials and Reagents:
-
Edoxaban analytical standard (>99% purity)
-
This compound (purity >97%)[3]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Preparation of Solutions:
-
Edoxaban Stock Solution (1 mg/mL): Accurately weigh and dissolve Edoxaban in methanol.
-
This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare by diluting a stock solution of this compound with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards and Quality Control (QC) Samples: Prepare by spiking drug-free human plasma with appropriate volumes of Edoxaban working solutions to achieve a concentration range of 1 to 500 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound IS working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the UHPLC-MS/MS system.
4. UHPLC-MS/MS Conditions:
| Parameter | Condition |
| UHPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.1-3.5 min (5% B) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Autosampler Temp. | 10°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Edoxaban: m/z 548.2 → 366.2; this compound: m/z 554.2 → 372.2 |
Data Presentation: Method Validation Parameters
The following table summarizes the typical validation parameters for the described UHPLC-MS/MS method, demonstrating its reliability for the quantification of Edoxaban.
| Validation Parameter | Result |
| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[5] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85%[5] |
| Matrix Effect | Corrected by this compound[3] |
Disposition and Metabolism of Edoxaban
Understanding the metabolic fate of a drug is fundamental to its development. Edoxaban is primarily eliminated as an unchanged drug in the urine and feces.[6] However, it also undergoes metabolism to a lesser extent.[1]
Metabolic Pathways
The primary routes of Edoxaban metabolism include hydrolysis, conjugation, and oxidation. The major active metabolite, M-4, is formed through hydrolysis mediated by carboxylesterase-1.[1] Minor metabolites are formed via oxidation by CYP3A4.
Caption: Metabolic pathways of Edoxaban.
Experimental Workflow for Metabolite Identification
The use of deuterium-labeled compounds can aid in the identification of metabolites. The workflow below illustrates a typical process for identifying Edoxaban metabolites in in-vitro and in-vivo samples.
Caption: Workflow for metabolite identification.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Edoxaban in biological matrices. The detailed UHPLC-MS/MS protocol and method validation parameters provided in these application notes serve as a robust foundation for researchers in drug metabolism and pharmacokinetics. Understanding the disposition and metabolic pathways of Edoxaban, aided by these advanced analytical techniques, is crucial for its safe and effective clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Edoxaban-d6 LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Edoxaban-d6.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?
A: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound). These components can include proteins, lipids, salts, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1]
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Ion Suppression: This is a common issue where the signal intensity of the analyte is reduced, leading to decreased sensitivity, poor accuracy, and potentially inaccurate quantification. A primary cause of ion suppression in the analysis of biological samples like plasma is the presence of phospholipids.[2]
-
Ion Enhancement: This is a less common phenomenon where the analyte signal is artificially increased, which can also lead to erroneous quantitative results.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is crucial as it co-elutes with the analyte and experiences similar matrix effects, allowing for more reliable quantification by comparing the analyte-to-internal standard ratio.
Q2: I'm observing poor peak shapes and inconsistent retention times for this compound. Could this be related to matrix effects?
A: Yes, poor chromatography can be a symptom of matrix effects. The buildup of matrix components, particularly phospholipids, on the analytical column can lead to peak broadening, splitting, or tailing, as well as shifts in retention time. This accumulation can occur over multiple injections, leading to a gradual deterioration of chromatographic performance.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Consider more rigorous sample preparation techniques.
-
Column Washing: Implement a robust column washing step in your gradient elution to remove strongly retained matrix components after each injection.
-
Guard Column: Use a guard column to protect your analytical column from strongly retained matrix components and extend its lifetime.
Q3: My this compound signal is showing significant ion suppression. What are the most common causes and how can I mitigate them?
A: The most common cause of ion suppression in bioanalytical LC-MS is the presence of phospholipids from the sample matrix, such as plasma or serum. Phospholipids can co-elute with the analyte of interest and compete for ionization in the MS source.
Mitigation Strategies:
-
Protein Precipitation (PPT): This is a simple and common technique using a solvent like acetonitrile to precipitate proteins. While it removes a significant portion of proteins, it is less effective at removing phospholipids.[3]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective at removing phospholipids than PPT. A study on Edoxaban in rabbit plasma using ethyl acetate for extraction showed good recovery.
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts than PPT and LLE by using a stationary phase to selectively isolate the analyte from matrix components.
-
Specialized Phospholipid Removal: Techniques like HybridSPE® are specifically designed to remove phospholipids from biological samples and can significantly reduce matrix effects.[4]
Quantitative Data on Sample Preparation
The following tables summarize recovery and matrix factor data from various studies on Edoxaban analysis. The matrix factor is a measure of the impact of the matrix on the analyte signal; a value of 1 indicates no effect, <1 indicates suppression, and >1 indicates enhancement.
Table 1: Recovery and Matrix Factor for Edoxaban and its Metabolites using Protein Precipitation
| Analyte | Pretreatment Recovery (%) | Matrix Factor (%) |
| Edoxaban | 88.7–109.0 | 98.4–99.2 |
| 4CA-EDX (Metabolite) | 88.7–109.0 | 87.0–95.7 |
| ND-EDX (Metabolite) | 88.7–109.0 | 87.0–91.7 |
| IS (Internal Standard) | 88.7–109.0 | 97.2–101.6 |
Data from a study using deproteinization with acetonitrile.[5]
Table 2: Recovery Data for Edoxaban using Liquid-Liquid Extraction
| Analyte | Quality Control Level | Mean Recovery (%) |
| Edoxaban | LQC (20 ng/mL) | 94.68 |
| Edoxaban | MQC (40 ng/mL) | 77.61 |
| Edoxaban | HQC (160 ng/mL) | 95.46 |
Data from a study using liquid-liquid extraction with ethyl acetate in rabbit plasma.[6]
Experimental Protocols & Workflows
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
A standard solution of this compound is continuously infused into the mobile phase flow after the analytical column and before the mass spectrometer.
-
A blank, extracted matrix sample (e.g., plasma extract without the analyte) is injected onto the LC system.
-
The signal of the infused this compound is monitored. Any deviation (dip or rise) from a stable baseline indicates the presence of co-eluting matrix components that cause ion suppression or enhancement, respectively.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 6. ijpsdronline.com [ijpsdronline.com]
Troubleshooting Edoxaban-d6 internal standard signal variability
Welcome to the technical support center for Edoxaban-d6 internal standard. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve signal variability issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Sample Handling and Stability
Q1: My this compound signal is inconsistent across my sample batch. Could sample handling be the issue?
A1: Yes, improper sample handling and storage are common sources of signal variability. This compound, and Edoxaban itself, have known stability limitations. To minimize variability, adhere to the following guidelines:
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Temperature: Edoxaban is unstable at 30°C for more than 6 hours.[1] It is crucial to keep samples cool. For short-term storage (up to 24 hours), maintain samples at 4°C.[2] For long-term storage, plasma samples should be kept at -20°C or -80°C, where they have been shown to be stable for up to 5 months.[3]
-
Blood Samples: If working with whole blood, centrifuge the samples immediately to separate the plasma or store them at 4°C for no longer than one week.[3]
-
Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles, as this can affect the stability of the analyte and internal standard. Studies have shown stability for up to three freeze-thaw cycles when stored at -20°C.[2]
Q2: I suspect my this compound stock solution may have degraded. How should I prepare and store it?
A2: Proper preparation and storage of your this compound stock solution are critical.
-
Solvent: this compound is soluble in organic solvents like methanol and DMSO.
-
Storage: Prepare the stock solution in a solvent of choice, purge with an inert gas, and store at -20°C. Under these conditions, this compound has been reported to be stable for at least four years.
Chromatography and Mass Spectrometry
Q3: I'm observing poor peak shape and retention time shifts for my this compound internal standard. What are the potential causes?
A3: These issues often point to problems with the LC system or the analytical column. Consider the following:
-
Column Contamination: Buildup of matrix components on the column can lead to peak tailing, broadening, and shifts in retention time. Implement a column washing step after each batch.
-
Mobile Phase: Ensure the mobile phase is fresh and properly degassed. Inconsistent mobile phase composition can cause retention time variability.
-
Injection Volume: Injecting too large a volume of a sample dissolved in a strong solvent can lead to peak distortion.
Q4: My this compound signal is showing significant ion suppression. How can I mitigate this?
A4: Ion suppression is a common matrix effect in LC-MS/MS analysis. Here are some strategies to address it:
-
Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components that may be causing suppression.
-
Dilution: If sensitivity allows, diluting your sample can reduce the concentration of interfering matrix components.
Q5: Could there be isotopic exchange occurring with my this compound internal standard?
A5: While less common for deuterium labels on carbon atoms, isotopic exchange can occur, especially in acidic or basic solutions.[4] To minimize this risk:
-
Avoid storing this compound solutions in strongly acidic or basic conditions.[4]
-
Ensure the pH of your mobile phase is compatible with the stability of the deuterated label.
Troubleshooting Guides
Guide 1: Investigating Matrix Effects
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, are a primary cause of internal standard signal variability. This guide provides a systematic approach to diagnosing and mitigating these effects.
Experimental Protocol: Post-Extraction Addition for Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at a concentration representative of your study samples.
-
Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. After the final extraction step, spike the extracts with this compound at the same concentration as Set A.
-
Set C (Spiked Sample): Spike blank matrix with this compound at the same concentration as Set A and process it through your entire sample preparation procedure.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Data Evaluation:
-
Calculate Matrix Factor (MF): MF = (Peak Area of Set B) / (Peak Area of Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the MF across the different matrix sources should be ≤15%.
-
-
Calculate Recovery (RE): RE (%) = [(Peak Area of Set C) / (Peak Area of Set B)] * 100
-
Calculate Process Efficiency (PE): PE (%) = [(Peak Area of Set C) / (Peak Area of Set A)] * 100
-
Quantitative Data Summary
| Parameter | Acceptance Criteria | Typical Observed Values for Edoxaban |
| Matrix Effect (%CV) | ≤ 15% | 2.42% to 3.69% |
| Recovery (%) | Consistent and reproducible | 77.61% to 95.46% |
Data sourced from a study on Edoxaban in rabbit plasma.[5]
Troubleshooting Workflow for Matrix Effects
Caption: Workflow for troubleshooting matrix effects.
Guide 2: Assessing Parallelism
Parallelism assesses whether the analytical response of the analyte in the sample matrix dilutions is parallel to the calibration curve. A lack of parallelism can indicate that the internal standard is not adequately compensating for matrix effects at different concentrations.
Experimental Protocol: Parallelism Assessment
-
Sample Selection: Select at least three independent study samples with high Edoxaban concentrations.
-
Serial Dilutions: Prepare a series of dilutions of each selected sample with blank matrix.
-
Analysis: Analyze the undiluted sample and all dilutions.
-
Data Evaluation:
-
Calculate the concentration of Edoxaban in the diluted samples using the calibration curve.
-
Correct the calculated concentrations for the dilution factor.
-
The back-calculated concentrations of the diluted samples should be within a defined percentage (typically ±20%) of the concentration of the undiluted sample.
-
The precision (%CV) of the back-calculated concentrations should also be within a defined limit (e.g., ≤15%).
-
Logical Relationship for Parallelism
Caption: Relationship between calibration curve and sample dilutions in parallelism assessment.
Guide 3: Understanding Edoxaban Fragmentation
Knowledge of the fragmentation pattern of Edoxaban is essential for setting up the MRM transitions on the mass spectrometer and for troubleshooting any issues related to fragment ion intensities.
Edoxaban Fragmentation Pathway
The fragmentation of protonated Edoxaban in ESI-MS/MS typically involves the cleavage of amide bonds. The most abundant product ions often result from the fragmentation of the oxalamide linker and the bond between the cyclohexyl ring and the thiazolopyridine moiety.
Caption: Simplified fragmentation pathway of Edoxaban in positive ion mode ESI-MS/MS.
Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified professionals. The information provided is based on publicly available literature and should not be considered a substitute for validated analytical methods and professional judgment.
References
- 1. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the in vitro stability of direct oral anticoagulants in blood samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsdronline.com [ijpsdronline.com]
Technical Support Center: Optimization of Edoxaban-d6 in Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Edoxaban-d6 in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an assay? A1: this compound is a deuterated form of Edoxaban, meaning some hydrogen atoms have been replaced with deuterium. Its primary role is to serve as a stable isotope-labeled internal standard (IS) in mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Because it is chemically almost identical to Edoxaban but has a different mass, it can be added to samples at a known concentration to correct for variations in sample preparation, extraction recovery, and instrument response, thereby improving the accuracy and precision of the quantification of Edoxaban.[2]
Q2: What is a typical concentration for the this compound internal standard working solution? A2: The optimal concentration for the this compound internal standard should be determined during method development and validation. A common practice is to use a concentration that is in the mid-range of the calibration curve for Edoxaban. For context, validated LC-MS/MS assays for Edoxaban have utilized calibration curves ranging from 0.764 ng/mL to 382 ng/mL.[1] The key is to use a concentration that yields a stable and reproducible signal across all samples without causing detector saturation or significant ion suppression.
Q3: What are the critical storage and handling conditions for samples containing Edoxaban? A3: Edoxaban has demonstrated instability under certain conditions. It is crucial to handle and store samples correctly to ensure accurate results.
-
Blood Samples: Edoxaban concentration can decrease in whole blood at room temperature. Blood samples should be centrifuged immediately to separate plasma or stored at 4°C for no longer than one week.[3]
-
Plasma Samples: Edoxaban is unstable in plasma if stored for more than 6 hours at 30°C.[2] Therefore, plasma samples should be frozen promptly. They are stable for at least 5 months when stored at -20°C or -80°C.[3]
-
Freeze-Thaw Stability: Edoxaban has been shown to be stable during multiple freeze/thaw cycles.[4]
Q4: Which anticoagulant is recommended for blood sample collection? A4: Both sodium citrate and lithium heparin are used for plasma collection. However, some studies suggest that the choice of anticoagulant can influence results. Matrix-related issues in LC-MS/MS analysis have occasionally been more pronounced with heparin than with EDTA.[5] A study directly comparing plasma types found that Edoxaban concentrations measured by LC/MS/MS were approximately 17% lower in sodium citrate tubes compared to lithium heparin tubes.[4] It is essential to maintain consistency in the choice of anticoagulant across all study samples, including calibrators and quality controls.
Q5: What are the expected therapeutic concentrations of Edoxaban in human plasma? A5: Plasma concentrations of Edoxaban vary based on dosage, patient-specific factors like renal function, and the time of sample collection relative to the last dose. In clinical trials, mean trough concentrations of Edoxaban ranged from 16.0 ng/mL to 48.5 ng/mL.[6] In patients with nonvalvular atrial fibrillation and acute heart failure, median trough concentrations were observed to be around 21-27 ng/mL.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated Edoxaban assays.
Table 1: Summary of Edoxaban LC-MS/MS Assay Parameters
| Parameter | Concentration Range | LLOQ | QC Levels | Reference |
| Method 1 | 1.0 - 200 ng/mL | 1.0 ng/mL | 20, 40, 160 ng/mL | [8] |
| Method 2 | 0.764 - 382 ng/mL | 0.764 ng/mL | 2.29, 45.8, 153, 306 ng/mL | [1] |
| Method 3 | 1.0 - 500 ng/mL | 1.0 ng/mL | Not Specified | [3] |
LLOQ: Lower Limit of Quantification; QC: Quality Control
Table 2: Sample Stability and Storage Guidelines
| Sample Type | Storage Temperature | Maximum Duration | Reference |
| Whole Blood | Room Temperature | < 24 hours (centrifuge immediately) | [3] |
| Whole Blood | 4°C | 1 week | [3] |
| Plasma | 30°C | < 6 hours | [2] |
| Plasma | -20°C / -80°C | 5 months | [3] |
Troubleshooting Guide
Problem: Low or no signal intensity for this compound.
-
Possible Cause: Degradation of the internal standard.
-
Solution: Verify the storage conditions and age of your this compound stock and working solutions. Prepare fresh solutions from a reliable source. Edoxaban is known to be unstable under certain conditions, such as prolonged exposure to room temperature.[3]
-
-
Possible Cause: Inefficient extraction or significant matrix suppression.
-
Solution: Optimize your sample preparation method. If using protein precipitation, ensure the solvent-to-plasma ratio is adequate. For liquid-liquid extraction, test different organic solvents. For solid-phase extraction (SPE), ensure the correct cartridge and elution solvents are used.[1]
-
-
Possible Cause: Incorrect MS/MS parameters.
-
Solution: Confirm the precursor and product ion transitions for this compound are correctly entered in the instrument method. Infuse the standard directly into the mass spectrometer to optimize parameters like collision energy and cone voltage.
-
Problem: High variability in the this compound signal across a batch.
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure precise and consistent pipetting, especially when adding the internal standard and extraction solvents. Automated liquid handlers can improve consistency.[2]
-
-
Possible Cause: Variable matrix effects between samples.
-
Solution: The purpose of a stable isotope-labeled internal standard like this compound is to correct for matrix effects; however, extreme variations can still cause issues. Try diluting the samples further or using a more rigorous cleanup method like SPE.[1] Assess the matrix effect by comparing the IS response in neat solution versus post-extraction spiked blank plasma from multiple sources.[8]
-
-
Possible Cause: Instrument instability.
-
Solution: Run a system suitability test before the analytical batch. Monitor the this compound signal in multiple injections of the same QC sample to check for instrument drift.
-
Problem: Poor chromatographic peak shape (e.g., fronting, tailing, or split peaks).
-
Possible Cause: Column degradation or contamination.
-
Solution: Flush the column with a strong solvent or, if necessary, replace it. Ensure proper sample cleanup to minimize the injection of phospholipids and other matrix components. A guard column can help extend the life of the analytical column.
-
-
Possible Cause: Incompatible mobile phase or sample solvent.
-
Possible Cause: Sample carryover.
-
Solution: Inject a blank solvent sample after a high-concentration sample to check for carryover.[10] Optimize the autosampler wash procedure by using a strong, appropriate solvent.
-
Experimental Protocols
Protocol: Quantification of Edoxaban in Human Plasma via LC-MS/MS
This protocol provides a general methodology for the quantification of Edoxaban using this compound as an internal standard. Optimization and validation are required for specific laboratory applications.
1. Reagents and Materials:
-
Edoxaban reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water[11]
-
Formic acid (≥98%)
-
Control human plasma (e.g., K2-EDTA or Lithium Heparin)
2. Preparation of Stock and Working Solutions:
-
Edoxaban Stock (1 mg/mL): Accurately weigh and dissolve Edoxaban in methanol.
-
This compound Stock (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Edoxaban stock solution in 70% methanol to create calibration standards and QC working solutions.[8] Prepare a separate working solution for this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
3. Preparation of Calibration Standards and Quality Controls:
-
Spike blank human plasma with the Edoxaban working solutions to achieve final concentrations covering the desired analytical range (e.g., 1.0 to 200 ng/mL).[8]
-
Prepare at least three levels of QC samples (low, medium, high) in blank plasma in the same manner (e.g., 20, 40, and 160 ng/mL).[8]
4. Sample Preparation (Protein Precipitation Method): [3]
-
Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add a fixed volume of the this compound working solution to every tube (except blank matrix) and vortex briefly.
-
Add 3 volumes (e.g., 300 µL) of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
5. LC-MS/MS Parameters (Example):
-
LC System: UHPLC or HPLC system.[12]
-
Column: C18 column (e.g., Chromolith C18, 100 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: Isocratic elution with 70:30 (v/v) methanol and 0.1% formic acid in water.[8]
-
Flow Rate: 0.80 mL/min.[8]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both Edoxaban and this compound. These must be determined empirically on the specific instrument being used.
Visualizations
References
- 1. fda.gov [fda.gov]
- 2. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. Association between edoxaban dose, concentration, anti-Factor Xa activity, and outcomes: an analysis of data from the randomised, double-blind ENGAGE AF-TIMI 48 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma Concentration and Pharmacodynamics of Edoxaban in Patients with Nonvalvular Atrial Fibrillation and Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.unamur.be [researchportal.unamur.be]
- 11. degres.eu [degres.eu]
- 12. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Edoxaban Drug Metabolism Studies with Edoxaban-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Edoxaban-d6 as an internal standard in drug metabolism studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in drug metabolism studies?
A1: this compound is a stable isotope-labeled version of Edoxaban. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS).[1][2] Its chemical properties are nearly identical to Edoxaban, but it has a different mass due to the deuterium atoms. This allows it to be distinguished by the mass spectrometer. The primary role of this compound is to correct for variability during the entire analytical process, including sample preparation, injection, chromatography, and ionization, thereby improving the accuracy and precision of Edoxaban quantification.[3]
Q2: What are the main metabolic pathways of Edoxaban?
A2: Edoxaban undergoes minimal metabolism in humans. The primary pathways include hydrolysis to form an active metabolite (M4), and to a lesser extent, oxidation by cytochrome P450 3A4 (CYP3A4) and carboxylesterase 1 (CES1).[1][4][5] Glucuronidation is also a minor clearance pathway.[1]
Q3: Are there any known drug-drug interactions that can affect Edoxaban metabolism and its quantification?
A3: Yes, co-administration of strong inhibitors or inducers of P-glycoprotein (P-gp) can affect Edoxaban's pharmacokinetics.[6] For instance, strong P-gp inhibitors like dronedarone, quinidine, or verapamil can increase Edoxaban exposure.[6] While metabolism by CYP3A4 is a minor pathway, potent CYP3A4 inhibitors could potentially have a minimal impact on its clearance.[1] When using this compound, it is crucial to consider that these interactions might also affect the internal standard, though its co-eluting nature should help in correcting for analytical variability.
Q4: What are the recommended storage conditions for plasma samples containing Edoxaban and this compound?
A4: For accurate quantification, blood samples should be centrifuged promptly after collection. Plasma samples should be stored frozen, ideally at -20°C or below, until analysis to ensure the stability of Edoxaban. One study indicated that Edoxaban in plasma is stable for at least 5 months when stored at -20°C or -80°C.[7] It is crucial to maintain the same storage conditions for both the study samples and the calibration standards to ensure consistency.
Troubleshooting Guide for this compound
This guide addresses specific issues that may arise when using this compound as an internal standard in LC-MS/MS assays.
Issue 1: Poor Signal or No Signal for this compound
-
Possible Cause:
-
Incorrect MRM Transition: The mass spectrometer is not set to monitor the correct precursor and product ion masses for this compound.
-
Degradation of Internal Standard: this compound may have degraded due to improper storage or handling.
-
Ion Suppression: Components in the sample matrix may be co-eluting with this compound and suppressing its ionization.[1][8]
-
Instrumental Issues: Problems with the mass spectrometer, such as a dirty ion source or incorrect tuning parameters.
-
-
Troubleshooting Steps:
-
Verify MRM Transitions: Confirm the precursor and product ion m/z values for this compound. A common transition for [²H6]-Edoxaban is 554.20 > 372.20.
-
Check Standard Integrity: Prepare a fresh stock solution of this compound and analyze it directly to ensure its integrity and instrument response.
-
Evaluate Matrix Effects: Infuse a solution of this compound post-column while injecting a blank matrix extract. A dip in the signal at the retention time of this compound indicates ion suppression. To mitigate this, improve sample cleanup or modify the chromatographic method to separate the interfering components.
-
Instrument Maintenance: Clean the ion source and ensure the mass spectrometer is properly tuned and calibrated.
-
Issue 2: Inconsistent or High Variability in this compound Peak Area
-
Possible Cause:
-
Inconsistent Sample Preparation: Variability in the addition of the internal standard to each sample.
-
Matrix Effects: Differential matrix effects between samples can cause variability in the ionization of this compound.[7][8]
-
Instability of this compound: The deuterated standard may be unstable under the analytical conditions.
-
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Use a precise and consistent method for adding the this compound working solution to all samples, calibrators, and quality controls.
-
Optimize Sample Cleanup: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove matrix components that may cause variable ion suppression or enhancement.
-
Assess Stability: Perform stability experiments for this compound under various conditions (e.g., in the sample matrix at different temperatures, in the autosampler).
-
Issue 3: Isotopic Exchange or Cross-Talk
-
Possible Cause:
-
In-source Fragmentation: The precursor ion of Edoxaban may lose fragments in the ion source, leading to an ion with the same m/z as the this compound precursor.
-
Isotopic Contribution: The natural isotopic abundance of elements in Edoxaban may result in a small peak at the m/z of this compound.
-
Deuterium Exchange: In rare cases, deuterium atoms on the internal standard can exchange with protons from the solvent, particularly under certain pH or temperature conditions.[9]
-
-
Troubleshooting Steps:
-
Optimize MS Conditions: Adjust ion source parameters (e.g., cone voltage, collision energy) to minimize in-source fragmentation.
-
Check for Cross-Talk: Inject a high-concentration standard of Edoxaban and monitor the MRM channel for this compound. A significant signal indicates cross-talk. If observed, a higher mass difference in the internal standard might be necessary.
-
Evaluate Isotopic Exchange: Analyze the this compound standard over time in the analytical solvent to check for any loss of deuterium. If exchange is observed, consider using a different solvent system or adjusting the pH. Placing deuterium labels on non-exchangeable positions is crucial for the stability of the internal standard.[2]
-
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods used in the quantification of Edoxaban.
Table 1: Linearity and Precision of Edoxaban Quantification
| Parameter | Range/Value | Reference |
| Linearity Range | 1.25–160 ng/mL | [9] |
| Correlation Coefficient (r²) | > 0.99 | [9] |
| Intra-day Precision (%CV) | < 15% | [7] |
| Inter-day Precision (%CV) | < 15% | [7] |
Table 2: Accuracy and Recovery of Edoxaban Quantification
| Parameter | Range/Value | Reference |
| Accuracy | 85.9–112.8% | [9] |
| Recovery | > 85% | [7] |
Experimental Protocols & Visualizations
Edoxaban Metabolism Pathway
The metabolism of Edoxaban is relatively minor, with the majority of the drug excreted unchanged. The primary metabolic transformations involve hydrolysis and oxidation.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | MDPI [mdpi.com]
- 6. thrombosiscanada.ca [thrombosiscanada.ca]
- 7. myadlm.org [myadlm.org]
- 8. waters.com [waters.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Edoxaban Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Edoxaban-d6 as an internal standard to mitigate ion suppression in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Edoxaban bioanalysis?
Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis.[1] It is the reduction of an analyte's signal response due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[2][3] These interfering substances can alter the efficiency of droplet formation and evaporation in the ion source, ultimately reducing the number of analyte ions that reach the detector.[4] This can lead to inaccurate and unreliable quantification of Edoxaban, impacting pharmacokinetic and other clinical studies.[1][5]
Q2: How does using this compound help mitigate ion suppression?
This compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically almost identical to Edoxaban, it co-elutes during chromatography and experiences similar effects from the sample matrix, including ion suppression.[6][7] By measuring the ratio of the analyte (Edoxaban) to the internal standard (this compound), variations in signal intensity caused by ion suppression can be normalized, leading to more accurate and precise quantification.[1][8]
Q3: Is this compound a guaranteed solution for ion suppression?
While highly effective, a SIL internal standard like this compound does not always guarantee complete correction for matrix effects.[6] A slight difference in retention time between the analyte and the SIL internal standard, potentially caused by the deuterium isotope effect, can lead to differential ion suppression.[9] If the two compounds do not co-elute perfectly, they may be affected differently by interfering components in the matrix, which can compromise the accuracy of the results.[6][9]
Q4: What are the common causes of ion suppression in LC-MS/MS analysis?
Ion suppression can be caused by a variety of endogenous and exogenous substances present in the sample matrix. Common sources include:
-
Salts and buffers: High concentrations of non-volatile salts can interfere with the ionization process.[4]
-
Endogenous compounds: Components naturally present in biological samples, such as phospholipids, proteins, and metabolites, are frequent causes of ion suppression.[3][4]
-
Exogenous substances: Contaminants introduced during sample collection or preparation, such as plasticizers from collection tubes, can also lead to ion suppression.[3]
-
Ion-pairing agents: These additives to the mobile phase can sometimes cause suppression.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column overload, contamination, or degradation.[10] | - Dilute the sample to avoid overloading the column.[3] - Use a guard column to protect the analytical column from contaminants.[10] - Replace the analytical column if performance degrades. |
| High Variability in Analyte/Internal Standard Ratio | Differential ion suppression due to chromatographic shift between Edoxaban and this compound.[9] | - Optimize chromatographic conditions (e.g., mobile phase composition, gradient) to ensure co-elution.[1] - Evaluate different sample preparation techniques (e.g., SPE, LLE) to remove interfering matrix components.[1][5] |
| Low Signal Intensity or Poor Sensitivity | Significant ion suppression affecting both analyte and internal standard.[10] | - Improve sample cleanup to remove matrix components.[5] - Dilute the sample extract before injection.[3] - Optimize MS parameters (e.g., ion source temperature, gas flows) to enhance ionization efficiency.[5] |
| Inconsistent Results Between Different Plasma Lots | Variability in the matrix composition of different plasma lots leading to varying degrees of ion suppression.[9][11] | - Prepare calibration standards and quality controls in the same matrix lot as the study samples whenever possible.[1] - Thoroughly validate the method across multiple lots of matrix to assess the impact of inter-individual variability.[11] |
| Presence of Carryover | Adsorption of Edoxaban or its metabolites to components of the LC system.[12] | - Optimize the wash solvent and injection sequence to include blank injections after high-concentration samples.[12] - Use a needle wash with a strong organic solvent. |
Experimental Protocols
General Bioanalytical Method for Edoxaban using LC-MS/MS
This protocol is a generalized procedure based on common practices in published literature.[12][13][14][15][16] Researchers should perform their own method development and validation.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water is often used.[14]
-
Flow Rate: Typically in the range of 0.8-1.0 mL/min.[14]
-
Injection Volume: 5-10 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[12]
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Edoxaban and this compound.
-
Assessing Matrix Effects
A post-column infusion experiment can be performed to identify regions of ion suppression in the chromatogram.[4][17]
-
Continuously infuse a standard solution of Edoxaban into the LC flow post-column.
-
Inject a blank, extracted plasma sample.
-
Monitor the signal of the infused Edoxaban.
-
A drop in the baseline signal indicates a region of ion suppression.
Quantitative Data Summary
The following tables summarize typical performance data for a validated LC-MS/MS method for Edoxaban.
Table 1: Linearity and Recovery
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Mean Recovery (%) |
| Edoxaban | 1 - 200 | > 0.99 | 77.61 - 95.46 |
Data synthesized from a study in rabbit plasma.[14]
Table 2: Precision and Accuracy
| Quality Control | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | 2.91 | 0.87 | Within ±20% |
| LQC | 20 | 0.78 - 3.95 | 0.78 - 3.95 | Within ±15% |
| MQC | 40 | 0.78 - 3.95 | 0.78 - 3.95 | Within ±15% |
| HQC | 160 | 0.78 - 3.95 | 0.78 - 3.95 | Within ±15% |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data synthesized from a study in rabbit plasma.[14]
Visualizations
Caption: Experimental workflow for Edoxaban bioanalysis.
Caption: Mitigation of ion suppression using this compound.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 6. waters.com [waters.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.unamur.be [researchportal.unamur.be]
- 13. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsdronline.com [ijpsdronline.com]
- 15. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simple LC-MS/MS method using core-shell ODS microparticles for the simultaneous quantitation of edoxaban and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Addressing poor peak shape of Edoxaban-d6 in chromatography
Technical Support Center: Chromatography Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape of Edoxaban-d6 in chromatography experiments. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is exhibiting significant tailing. What are the most common causes?
A1: Peak tailing for basic compounds like Edoxaban and its deuterated analog is a common issue in reversed-phase chromatography. The primary causes include:
-
Secondary Interactions: The basic nitrogen-containing functional groups in this compound can interact with acidic residual silanol groups on the surface of silica-based columns. This secondary interaction mechanism can lead to peak tailing. Operating at a lower pH can help protonate these silanol groups, minimizing these interactions.[1][2][3][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Edoxaban, both ionized and non-ionized forms of the molecule can exist, leading to peak distortion. For basic compounds, adjusting the mobile phase pH to be at least 2 units below the pKa can ensure the analyte is in a single ionic state, improving peak shape.[5][6]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak tailing.[3] Try reducing the sample concentration or injection volume.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[4]
Q2: I am observing peak fronting for my this compound peak. What could be the reason?
A2: Peak fronting is less common than tailing but can occur due to:
-
High Analyte Concentration: Similar to tailing, overloading the column can sometimes manifest as peak fronting.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a fronting peak. It is always best to dissolve the sample in the initial mobile phase if possible.
-
Column Collapse: A physical collapse of the column bed can lead to peak fronting, but this would typically affect all peaks in the chromatogram.
Q3: Could the fact that I'm using a deuterated internal standard (this compound) be the cause of the poor peak shape?
A3: While stable isotope-labeled internal standards are designed to have nearly identical chemical and physical properties to the analyte, there can be slight differences. This is known as the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. If this separation is not complete, it could potentially contribute to a broader or distorted peak shape. However, this is usually a minor effect and is less likely to be the primary cause of significant peak tailing or fronting compared to other factors like mobile phase pH and column chemistry.
Q4: My this compound peak is split. What should I investigate?
A4: Peak splitting can arise from several issues:
-
Contamination at the Column Inlet: A blocked or contaminated column inlet frit can distort the sample band, leading to a split peak. This would typically affect all peaks.
-
Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak.
-
Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase or is much stronger can cause peak splitting.[6][7][8][9]
-
Co-elution with an Impurity: It is possible that an impurity is co-eluting with your this compound. To check this, you can inject a blank matrix sample to rule out interferences.[6] In the case of a deuterated standard, it's also important to ensure the purity of the standard itself.[10]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape
This guide provides a logical workflow to identify and resolve issues with the peak shape of this compound.
Caption: A flowchart for systematically troubleshooting poor peak shape.
Experimental Protocols & Data
Protocol 1: Mobile Phase pH Optimization for Edoxaban
As Edoxaban is a basic compound, controlling the mobile phase pH is critical for achieving good peak shape.
Objective: To determine the optimal mobile phase pH to minimize peak tailing for Edoxaban and this compound.
Methodology:
-
Column: Use a high-quality C18 column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase Preparation:
-
Prepare a series of aqueous mobile phase components with different pH values. Given the basic nature of Edoxaban, a pH range of 3.0 to 7.0 is a good starting point.[11][12][13]
-
For acidic pH, use a buffer such as phosphate or an additive like 0.1% formic acid.[14]
-
For neutral pH, a phosphate buffer is suitable.[11]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject a standard solution of Edoxaban and this compound at each pH condition.
-
Evaluate the peak shape (asymmetry and tailing factor) for both compounds.
-
Expected Outcome: Peak tailing is expected to decrease as the mobile phase pH is lowered, due to the suppression of interactions with residual silanols on the stationary phase.[1][4]
Recommended Starting Chromatographic Conditions for Edoxaban Analysis
The following table summarizes starting conditions reported in the literature that have been shown to produce good peak shape for Edoxaban. These are excellent starting points for optimizing the analysis of this compound.
| Parameter | Recommended Condition 1 | Recommended Condition 2 | Recommended Condition 3 |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5µm)[11] | Chromolith C18 (100 mm x 4.6 mm, 5 µm)[14][16] | Reverse Phase C8 (250mm x 4.6mm; 5µm)[15] |
| Mobile Phase A | 0.1M K2HPO4 buffer (pH 7.0)[11] | 0.1% Formic Acid in Water[14][16] | Not specified, but likely an acidic buffer |
| Mobile Phase B | Methanol[11] | Methanol[14][16] | Methanol[15] |
| Composition | 65:35 (A:B)[11] | 30:70 (A:B)[14][16] | Isocratic, pure Methanol[15] |
| Flow Rate | 1.0 mL/min[11] | 0.80 mL/min[14][16] | 1.5 mL/min[15] |
| Detection | PDA at 245 nm[11] | MS/MS[14][16] | DAD at 289 nm[15] |
| Column Temp. | 30°C[11] | 40°C[14] | 30°C[15] |
Signaling Pathways and Logical Relationships
Diagram 1: Chemical Interactions Leading to Peak Tailing
This diagram illustrates the interaction between a basic analyte like this compound and the stationary phase, which can lead to peak tailing.
Caption: Mechanism of peak tailing due to silanol interactions.
References
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. restek.com [restek.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. lctsbible.com [lctsbible.com]
- 9. support.waters.com [support.waters.com]
- 10. researchgate.net [researchgate.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. ace.as-pub.com [ace.as-pub.com]
- 13. tianjindaxuexuebao.com [tianjindaxuexuebao.com]
- 14. ijpsdronline.com [ijpsdronline.com]
- 15. degres.eu [degres.eu]
- 16. researchgate.net [researchgate.net]
Edoxaban-d6 stability issues in processed samples
Welcome to the technical support center for Edoxaban-d6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during the bioanalysis of Edoxaban and its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard signal is inconsistent across my sample batch. What could be the cause?
A: Inconsistent internal standard signals for this compound can stem from several factors related to stability. A primary reason for this variability is the inherent instability of the Edoxaban molecule, which is mirrored in its deuterated analog, under specific conditions. One study noted that the signal of this compound was up to 50% lower in patient samples compared to blank serum, highlighting the importance of using a matrix-matched internal standard to compensate for these effects[1]. Key factors influencing stability include sample processing, storage temperature, and pH.
Q2: I've observed a significant decrease in Edoxaban/Edoxaban-d6 concentration in my processed samples left at room temperature. Is this expected?
A: Yes, this is a known issue. Edoxaban is unstable at warmer temperatures. Research has shown that Edoxaban in serum is not stable for more than 6 hours when stored at 30°C[1]. Therefore, it is crucial to minimize the time processed samples spend at room temperature. For longer-term storage, freezing is recommended.
Q3: What are the optimal storage conditions for processed samples containing Edoxaban and this compound?
A: There is some variability in the literature, likely due to different sample matrices (serum vs. plasma) and analytical methods. However, a consensus points towards cold storage. One study found that Edoxaban in citrated plasma is stable for up to 24 hours at both room temperature and 4°C, and for at least 90 days when stored at -20°C[2]. Another study suggests stability for up to 7 days in whole blood and citrated plasma stored at +2–8°C or -20°C[3][4]. To ensure sample integrity, it is best practice to freeze samples at -20°C or below if they are not analyzed within a few hours.
Q4: Can freeze-thaw cycles impact the stability of Edoxaban and its internal standard?
A: According to one study, Edoxaban in plasma samples is stable for up to three freeze-thaw cycles when stored at -20°C, with a mean percentage deviation of ≤10% after 90 days[2]. However, to minimize any potential degradation, it is advisable to aliquot samples before freezing if multiple analyses are anticipated.
Q5: My samples are showing unexpected peaks during LC-MS analysis. Could these be degradation products?
A: It is highly likely. Edoxaban is known to degrade under certain conditions, particularly acidic stress[5][6][7]. Forced degradation studies have been conducted to identify these products[8][9][10]. If you observe additional peaks, it is recommended to consult literature on Edoxaban degradation pathways to identify them. The primary metabolite, M-4, is also pharmacologically active and may be present in your samples[11][12].
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound in processed samples.
Problem 1: Low or No this compound Signal
| Potential Cause | Troubleshooting Step |
| Degradation due to high temperature. | Ensure samples are kept on ice or in a cooling rack during processing. Analyze samples as quickly as possible after preparation. For storage, use -20°C or lower. One study indicates instability after 6 hours at 30°C[1]. |
| Degradation due to acidic pH. | Check the pH of your extraction solvent and final sample solution. Edoxaban is susceptible to acid hydrolysis[5][6][7]. Adjust the pH to be closer to neutral if possible. |
| Adsorption to container surfaces. | Use low-binding microcentrifuge tubes and vials. |
Problem 2: High Variability in this compound Signal Across a Batch
| Potential Cause | Troubleshooting Step |
| Inconsistent sample processing time. | Standardize the time each sample spends at room temperature. Process samples in smaller batches if necessary to ensure consistency. |
| Matrix effects. | The signal of this compound can be suppressed in biological matrices[1]. Prepare calibration standards and quality controls in the same matrix as your study samples. |
| Inconsistent storage conditions. | Ensure all samples are stored at the same temperature and for a similar duration before analysis. |
Data Summary Tables
Table 1: Summary of Edoxaban Stability in Human Serum/Plasma
| Storage Temperature | Duration | Matrix | Stability | Reference |
| 30°C | > 6 hours | Serum | Unstable | [1] |
| Room Temperature | 24 hours | Citrated Plasma | Stable | [2] |
| 4°C | 24 hours | Citrated Plasma | Stable | [2] |
| +2–8°C | 7 days | Whole Blood & Citrated Plasma | Stable | [3][4] |
| -20°C | 90 days | Citrated Plasma | Stable (up to 3 freeze-thaw cycles) | [2] |
| -20°C | 7 days | Citrated Plasma | Stable | [3][4] |
Table 2: Forced Degradation Studies of Edoxaban
| Stress Condition | Outcome | Reference |
| Acid Hydrolysis | Significant degradation | [5][6][7][9] |
| Base Hydrolysis | Degradation observed | [9] |
| Oxidation | Significant degradation | [5][9] |
| Photolysis | Degradation observed | [5][9] |
| Thermal Degradation | Degradation observed | [9] |
Experimental Protocols
Protocol 1: Sample Preparation for Edoxaban Quantification by UHPLC-MS/MS
This protocol is a general guideline based on methodologies described in the literature[1].
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature.
-
Protein Precipitation:
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To 100 µL of serum/plasma, add 375 µL of acetonitrile containing 1% formic acid and the internal standard (this compound).
-
Vortex mix for 1 minute.
-
-
Phospholipid Removal (if necessary):
-
Use a phospholipid removal plate (e.g., Waters Ostro 96-well plate).
-
Apply the sample mixture to the plate and collect the filtrate.
-
-
Injection: Inject 1 µL of the filtrate into the UHPLC-MS/MS system.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for investigating the stability of Edoxaban under stress conditions, as performed in various studies[5][9].
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Prepare Stock Solution: Dissolve Edoxaban in a suitable solvent (e.g., methanol) to a known concentration.
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Acid Degradation: Mix the stock solution with 1 N HCl and incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 24 hours).
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Base Degradation: Mix the stock solution with 1 N NaOH and incubate under similar conditions as the acid degradation.
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Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate.
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Photolytic Degradation: Expose the stock solution to UV light.
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Thermal Degradation: Heat the solid drug or a solution at a high temperature.
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Analysis: After the specified time, neutralize the acid and base samples and analyze all samples by a stability-indicating HPLC or UPLC method.
Visualizations
A flowchart for troubleshooting this compound stability issues.
Factors leading to the degradation of Edoxaban and the formation of its active metabolite.
References
- 1. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the in vitro stability of direct oral anticoagulants in blood samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Direct Oral Anticoagulants Concentrations in Blood Samples for Accessibility Expansion of Chromogenic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Direct Oral Anticoagulants Concentrations in Blood Samples for Accessibility Expansion of Chromogenic Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. actascientific.com [actascientific.com]
- 8. researchgate.net [researchgate.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Edoxaban | C24H30ClN7O4S | CID 10280735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in Edoxaban-d6 quantification at low concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of Edoxaban-d6 at low concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Signal | 1. Inefficient Ionization: Suboptimal mass spectrometry source settings. 2. Ion Suppression: Co-eluting matrix components interfering with the ionization of this compound.[1][2] 3. Contamination: Buildup of contaminants in the ion source or mass spectrometer.[1] 4. Degradation: Edoxaban instability in the collected samples.[3][4] | 1. Optimize MS Parameters: Infuse a standard solution of this compound to optimize source parameters such as capillary voltage, gas flow, and temperature. 2. Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or column chemistry to separate this compound from interfering matrix components.[2] 3. Enhance Sample Preparation: Incorporate a more rigorous sample clean-up method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove phospholipids and other interfering substances.[5] 4. Ensure Sample Stability: Process and freeze plasma samples immediately after collection.[3] Store plasma samples at -20°C or, ideally, below -40°C.[3] |
| High Variability in this compound Response | 1. Matrix Effects: Inconsistent ion suppression or enhancement across different samples.[2][4] 2. Inconsistent Sample Preparation: Variation in extraction recovery. 3. Carryover: Residual analyte from a high concentration sample affecting the subsequent low concentration sample.[4] | 1. Use a Stable Isotope Labeled Internal Standard (SIL-IS): this compound is the ideal internal standard for Edoxaban quantification as it co-elutes and experiences similar matrix effects, thus compensating for variations.[4] Ensure consistent IS concentration across all samples. 2. Automate Sample Preparation: Utilize automated liquid handlers for consistent pipetting and extraction. 3. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to minimize carryover between injections. Injecting blank samples after high concentration standards can help assess and mitigate carryover.[4] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overloading: Injecting too much sample mass onto the column. 2. Column Contamination: Buildup of matrix components on the column frit or packing material.[6] 3. Inappropriate Injection Solvent: Sample dissolved in a solvent stronger than the initial mobile phase.[6] | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[7] 2. Implement Guard Column and Column Flushing: Use a guard column to protect the analytical column and implement a robust column flushing procedure after each batch.[6] 3. Match Injection Solvent to Mobile Phase: Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase conditions.[6] |
| Inaccurate Quantification at the Lower Limit of Quantification (LLOQ) | 1. Low Signal-to-Noise Ratio: Insufficient signal intensity for reliable integration. 2. Interference from Matrix or Metabolites: Endogenous compounds or Edoxaban metabolites interfering with the this compound signal.[8][9][10] 3. Inappropriate Calibration Curve Fitting: Using a linear regression model for a non-linear response at low concentrations. | 1. Increase Sample Volume: If feasible, extract a larger volume of plasma to concentrate the analyte. 2. Optimize MS/MS Transition: Ensure the selected precursor and product ions are specific to this compound and free from interference. 3. Use a Weighted Linear Regression: Apply a 1/x or 1/x² weighting to the calibration curve to give more importance to the lower concentration points. |
Frequently Asked Questions (FAQs)
Sample Preparation and Handling
Q1: What is the recommended procedure for plasma sample collection and handling to ensure the stability of Edoxaban?
A1: Blood samples should be collected in citrate tubes.[8] It is critical to perform a double-centrifugation step to obtain platelet-poor plasma, as platelet contamination can lead to spurious results. Plasma should be frozen immediately after processing, ideally at -40°C or colder, and stored at -20°C or below until analysis.[3] Edoxaban has shown instability at room temperature and even at 4°C over extended periods.[3]
Q2: What are the most effective sample preparation techniques for quantifying this compound at low concentrations?
A2: While simple protein precipitation with acetonitrile is a common method, for low concentrations, more advanced techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended to minimize matrix effects and improve sensitivity.[3][5] These methods are more effective at removing phospholipids and other endogenous components that can suppress the ionization of this compound.[5]
LC-MS/MS Method Development
Q3: How can I improve the sensitivity of my LC-MS/MS method to achieve a lower LLOQ for this compound?
A3: To improve sensitivity, focus on optimizing the following:
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Mass Spectrometry Parameters: Fine-tune the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the ionization efficiency of this compound.
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Chromatographic Conditions: Use a high-efficiency column and optimize the mobile phase composition and gradient to achieve sharp, narrow peaks, which increases the signal-to-noise ratio.
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Sample Preparation: As mentioned, a thorough sample clean-up is crucial to reduce ion suppression and background noise.[2]
Q4: What are the key considerations for selecting the mobile phase?
A4: A typical mobile phase for Edoxaban analysis consists of an aqueous component with a modifier like formic acid or ammonium acetate and an organic solvent such as acetonitrile or methanol. The addition of a small percentage of formic acid (e.g., 0.1%) can improve peak shape and ionization efficiency in positive ion mode. Gradient elution is generally preferred to effectively separate Edoxaban and its internal standard from matrix components.
Data Analysis and Interpretation
Q5: My calibration curve is not linear at the lower end. What should I do?
A5: It is not uncommon for calibration curves to exhibit non-linearity at very low concentrations. In such cases, using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model can provide a better fit and more accurate quantification at the lower end of the curve.
Q6: Can Edoxaban metabolites interfere with the quantification of this compound?
A6: While this compound is a stable isotope-labeled internal standard and should not have interfering metabolites at its mass transition, the metabolites of the analyte (Edoxaban) can potentially interfere if they are not chromatographically separated and have similar fragmentation patterns.[8][9][10] The active metabolite, M4, is of particular interest.[8][9][10] A selective LC-MS/MS method with optimized chromatographic separation is essential to avoid such interferences.[8][9][10]
Experimental Protocols
Detailed LC-MS/MS Methodology for Edoxaban Quantification
This protocol is a general guideline and may require optimization for specific instrumentation and laboratory conditions.
| Parameter | Description |
| Sample Preparation | Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis. |
| Liquid Chromatography | Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in acetonitrile. Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute. Flow Rate: 0.4 mL/min. Injection Volume: 5 µL. |
| Mass Spectrometry | Ionization Mode: Electrospray Ionization (ESI) Positive. Scan Type: Multiple Reaction Monitoring (MRM). MRM Transitions: - Edoxaban: Optimize for your instrument - this compound: Optimize for your instrumentSource Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity. |
Quantitative Data Summary
Table 1: Example Calibration Curve for Edoxaban Quantification
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) | Precision (%CV) |
| 1 (LLOQ) | 0.012 ± 0.001 | 105.3 | 8.3 |
| 2.5 | 0.031 ± 0.002 | 102.1 | 6.5 |
| 5 | 0.062 ± 0.004 | 98.9 | 6.5 |
| 25 | 0.309 ± 0.011 | 99.7 | 3.6 |
| 100 | 1.245 ± 0.035 | 101.2 | 2.8 |
| 250 | 3.102 ± 0.091 | 99.1 | 2.9 |
| 500 | 6.215 ± 0.154 | 98.5 | 2.5 |
Table 2: Example Quality Control (QC) Sample Performance
| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (n=5) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.95 ± 0.18 | 98.3 | 6.1 |
| Medium | 75 | 76.8 ± 3.1 | 102.4 | 4.0 |
| High | 400 | 392.5 ± 12.5 | 98.1 | 3.2 |
Visualizations
References
- 1. zefsci.com [zefsci.com]
- 2. eijppr.com [eijppr.com]
- 3. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. The edoxaban‐M4 metabolite and measurement of edoxaban by chromogenic assays in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of anticoagulant on Edoxaban-d6 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edoxaban-d6 analysis. The following information addresses common issues encountered during experimental procedures, with a focus on the impact of anticoagulant choice.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood sample collection for this compound analysis by LC-MS/MS?
A1: While multiple anticoagulants can be used, K2-EDTA is a frequently cited and recommended anticoagulant for the bioanalysis of Edoxaban and its deuterated internal standard, this compound, using LC-MS/MS. This is due to its strong chelating properties that effectively prevent coagulation without significantly interfering with the ionization process during mass spectrometric detection. Published validated methods often specify the use of K2-EDTA for plasma preparation.
Q2: Can I use sodium heparin or citrate tubes for collecting samples for this compound analysis?
A2: Yes, sodium heparin and citrate tubes can be used, but they may introduce variability in the results compared to K2-EDTA. A study comparing Edoxaban concentrations in plasma collected with sodium citrate and lithium heparin found that the concentrations were approximately 16-17% lower in sodium citrate tubes.[1][2] This highlights the importance of consistency in the choice of anticoagulant across all samples in a study, including calibration standards and quality controls. If you must use different anticoagulants, it is crucial to validate the method for each matrix to account for potential differences in recovery and matrix effects.
Q3: What are the potential mechanisms by which anticoagulants can affect this compound analysis?
A3: Anticoagulants can influence LC-MS/MS analysis through several mechanisms:
-
Matrix Effects: The presence of anticoagulants and their counter-ions (e.g., K+, Na+, Li+) can alter the ionization efficiency of Edoxaban and this compound in the mass spectrometer source, leading to ion suppression or enhancement. This can affect the accuracy and precision of a quantitative assay.[3]
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Analyte Recovery: The choice of anticoagulant can influence the efficiency of the extraction process. Some anticoagulants may affect the protein binding of Edoxaban, which could alter its recovery during sample preparation steps like protein precipitation or liquid-liquid extraction.
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Analyte Stability: The stability of Edoxaban and this compound in plasma can be influenced by the anticoagulant used, as well as storage conditions. It is essential to perform stability studies for the chosen anticoagulant and storage temperatures.
Q4: I am observing high variability in my this compound signal. Could the anticoagulant be the cause?
A4: Inconsistent use of anticoagulants is a potential source of variability. Ensure that all samples, including calibrators and quality controls, are collected in tubes with the same anticoagulant. If variability persists, consider the following:
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Inadequate Mixing: Immediately after blood collection, gently invert the tube 8-10 times to ensure proper mixing of the anticoagulant with the blood. Vigorous shaking should be avoided as it can cause hemolysis.
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Clot Formation: Incomplete anticoagulation can lead to the formation of microclots, which can interfere with sample processing and instrument performance.
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Storage and Handling: Follow a consistent protocol for sample storage and handling. Edoxaban has been shown to be stable in plasma at -20°C and -80°C for up to 5 months.[4] However, stability in whole blood at room temperature is limited.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound analysis, with a focus on anticoagulant-related issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | Suboptimal Extraction from a Specific Matrix: The chosen extraction method may not be efficient for the anticoagulant used (e.g., heparin's interaction with the analyte). | Method Validation/Optimization: Validate the extraction recovery for each anticoagulant used. If recovery is low, consider alternative extraction techniques (e.g., solid-phase extraction instead of protein precipitation). |
| Analyte Adsorption: Edoxaban or its internal standard may adsorb to the collection tube material, potentially influenced by the anticoagulant. | Tube Material Evaluation: Test different types of collection tubes (e.g., polypropylene vs. glass) to assess potential adsorption effects. | |
| High Matrix Effect (Ion Suppression/Enhancement) | Interference from Anticoagulant Salts: High concentrations of salts from the anticoagulant (e.g., sodium from sodium heparin or sodium citrate) can suppress the ionization of the analyte and internal standard. | Dilution: Dilute the plasma sample before extraction to reduce the concentration of interfering salts. |
| Chromatographic Separation: Optimize the LC method to separate this compound from the interfering matrix components. | ||
| Use of a Stable Isotope-Labeled Internal Standard: this compound is a stable isotope-labeled internal standard, which should co-elute with Edoxaban and experience similar matrix effects, thereby compensating for them. Ensure the internal standard concentration is appropriate. | ||
| Inconsistent Results Between Sample Batches | Use of Different Anticoagulants: Different batches of samples may have been collected using different anticoagulants. | Standardize Anticoagulant: Mandate the use of a single type of anticoagulant (e.g., K2-EDTA) for all study samples. |
| Lot-to-Lot Variability in Collection Tubes: Different lots of collection tubes, even with the same anticoagulant, may have slight variations that can affect the analysis. | Use a Single Lot of Tubes: Whenever possible, use collection tubes from the same manufacturing lot for a single study to minimize variability. | |
| Poor Peak Shape or Split Peaks | Interaction with Residual Anticoagulant: Residual anticoagulant in the extracted sample may interact with the analyte or the analytical column. | Sample Cleanup: Incorporate an additional sample cleanup step, such as solid-phase extraction (SPE), to remove residual anticoagulant. |
| Mobile Phase Optimization: Adjust the pH or organic content of the mobile phase to improve peak shape. |
Quantitative Data Summary
The choice of anticoagulant can have a measurable impact on the quantification of Edoxaban. The following table summarizes data from a study by He et al. (2017) that compared Edoxaban concentrations in plasma collected in sodium citrate versus lithium heparin tubes.
| Anticoagulant Comparison | Edoxaban Dose | Geometric Least Squares Mean (GLSM) Ratio (Sodium Citrate vs. Lithium Heparin) | 90% Confidence Interval |
| Sodium Citrate vs. Lithium Heparin | 60 mg | 82.8% | 78.5% - 87.3% |
| Sodium Citrate vs. Lithium Heparin | 90 mg | 83.9% | 79.1% - 89.0% |
Source: He, L., et al. (2017). Determination of edoxaban equivalent concentrations in human plasma by an automated anti-factor Xa chromogenic assay. Thrombosis Research, 155, 121-127.[1][2]
Interpretation: This data indicates that Edoxaban concentrations measured in plasma from sodium citrate tubes are, on average, 16-17% lower than those measured from lithium heparin tubes. This systematic difference underscores the importance of using a consistent anticoagulant throughout a study.
Experimental Protocols
Recommended Protocol for Edoxaban and this compound Analysis using K2-EDTA Plasma
This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantification of Edoxaban and its major metabolites.
1. Blood Collection and Plasma Preparation:
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Collect whole blood into vacuum tubes containing K2-EDTA as the anticoagulant.
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Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing.
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Centrifuge the blood sample at approximately 1,500 x g for 15 minutes at 4°C to separate the plasma.
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Carefully transfer the supernatant (plasma) to a clean, labeled polypropylene tube.
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Store plasma samples at -80°C until analysis.
2. Sample Preparation (Protein Precipitation):
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To 100 µL of thawed plasma sample, calibrator, or quality control, add 100 µL of the internal standard working solution (this compound in acetonitrile).
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Add 300 µL of acetonitrile to precipitate the plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C.
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Transfer 400 µL of the supernatant to a new tube.
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Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
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Reconstitute the dried residue with 200 µL of the mobile phase.
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Filter the reconstituted sample before injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 column with gradient elution.
-
Mobile Phase A: Ammonium acetate buffer
-
Mobile Phase B: Acetonitrile
-
-
Mass Spectrometry: Operate the mass spectrometer in the positive ion multiple reaction monitoring (MRM) mode.
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Monitor the specific precursor-to-product ion transitions for Edoxaban and this compound.
-
Visualizations
Logical Workflow for Troubleshooting Anticoagulant-Related Issues in this compound Analysis
Caption: Troubleshooting workflow for anticoagulant-related issues.
Mechanism of Anticoagulant Action and Potential Interference Points in LC-MS/MS
Caption: Anticoagulant interference points in LC-MS/MS workflow.
References
- 1. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Edoxaban-d6 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Edoxaban and its deuterated internal standard, Edoxaban-d6, using mass spectrometry.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Question: Why is the signal intensity of my this compound internal standard significantly lower in patient samples compared to my standards in a clean matrix?
Answer: This phenomenon is likely due to matrix effects, where components in the biological matrix (e.g., plasma) interfere with the ionization of the analyte and internal standard. It has been observed that the signal of this compound can be up to 50% lower in patient samples compared to blank serum[1]. The use of matrix-matched internal standards is crucial to compensate for these effects[1]. Ensure that your calibration standards and quality control samples are prepared in the same biological matrix as your study samples to accurately reflect the analytical conditions.
Question: I am observing a small peak at the retention time of Edoxaban in my blank samples that are spiked only with this compound. What could be the cause?
Answer: This issue, often referred to as crosstalk, can arise from two main sources. First, during the synthesis of deuterated internal standards, a small amount of the unlabeled drug may remain as an impurity[2]. This can lead to a false positive signal for the analyte. It is essential to use high-purity internal standards and to assess the contribution of the internal standard to the analyte signal by injecting a solution of the internal standard alone. Secondly, natural isotopic abundance of elements like carbon and sulfur in Edoxaban can contribute to the signal in the mass channel of this compound, although this is generally a minor contribution for a +6 Da shift[3].
Question: My this compound peak is consistently eluting slightly earlier than my Edoxaban peak. Is this normal?
Answer: Yes, a slight chromatographic shift where the deuterated internal standard elutes earlier than the non-deuterated analyte is a known phenomenon[4]. This is due to the slight difference in physicochemical properties imparted by the deuterium atoms. While stable isotope-labeled internal standards are designed to co-elute with the analyte, this small difference in retention time is generally acceptable as long as it does not lead to differential matrix effects[5][6]. If the retention time difference is significant, it may be necessary to optimize the chromatographic conditions.
Question: I am experiencing high variability in my this compound signal across an analytical run. What are the potential causes and solutions?
Answer: High variability in the internal standard signal can compromise the accuracy of your results. Potential causes include:
-
Inconsistent sample preparation: Ensure consistent and precise pipetting and extraction procedures for all samples.
-
Instrument instability: Fluctuations in the mass spectrometer's performance can lead to signal variability. Allow for adequate instrument warm-up and equilibration time.
-
Matrix effects: As discussed, different samples can have varying degrees of ion suppression or enhancement[5].
-
Injector issues: Carryover from a high concentration sample to a subsequent low concentration sample can cause variability. An appropriate wash solvent and sufficient wash times for the injector are necessary. For Edoxaban, no carryover was observed in one study, but it's always important to evaluate this during method development[7].
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Edoxaban and this compound?
A1: Commonly used MRM (Multiple Reaction Monitoring) transitions are summarized in the table below. It is always recommended to optimize these transitions on your specific instrument.
Q2: How should I prepare my stock solutions and standards for Edoxaban and this compound?
A2: Stock solutions of Edoxaban and this compound are typically prepared in methanol or DMSO[8]. Working solutions and calibration standards are then prepared by diluting the stock solutions in an appropriate solvent, often a mixture of methanol and water, and then spiking into the biological matrix (e.g., plasma) to match the study samples[8].
Q3: What are some key considerations for the stability of Edoxaban during sample handling and storage?
A3: Edoxaban has been shown to be unstable under certain conditions. One study found that Edoxaban is unstable when stored for more than 6 hours at 30°C[7]. Another study indicated that while the concentration of Edoxaban in blood decreased at room temperature, it remained unchanged for one week at 4°C, and for 5 months in plasma stored at -20°C and -80°C[9]. It is crucial to process blood samples promptly and store plasma samples frozen to ensure the integrity of the results.
Q4: What is the purpose of using a deuterated internal standard like this compound?
A4: A deuterated internal standard is considered the gold standard for quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte (Edoxaban), it behaves very similarly during sample extraction, chromatography, and ionization[10]. This allows it to compensate for variations in these steps, leading to more accurate and precise quantification of the analyte[5].
Experimental Workflow and Data
Mass Spectrometry Parameter Optimization Workflow
Caption: Workflow for optimizing mass spectrometry parameters for Edoxaban and this compound.
Optimized Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Edoxaban | 548.2 | 366.1 | -55 | -24 |
| This compound | 554.2 | 372.2 | Not explicitly stated, but expected to be similar to Edoxaban | Not explicitly stated, but expected to be similar to Edoxaban |
Note: The Declustering Potential and Collision Energy for this compound are expected to be very similar to those of Edoxaban and should be optimized on the specific instrument being used.
Experimental Protocol
1. Sample Preparation:
-
To 100 µL of plasma sample, standard, or quality control, add the working solution of this compound internal standard.
-
Perform protein precipitation by adding an organic solvent such as acetonitrile.
-
Vortex mix the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.4 and 0.8 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, nebulizer gas, and curtain gas according to the instrument manufacturer's recommendations.
-
MRM Transitions: Use the optimized transitions for Edoxaban and this compound as listed in the table above.
4. Data Analysis:
-
Integrate the peak areas for both Edoxaban and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Edoxaban in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. myadlm.org [myadlm.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Edoxaban Bioanalysis: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of Edoxaban is paramount. This guide provides a detailed comparison of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method utilizing Edoxaban-d6 as an internal standard against alternative bioanalytical techniques. The following sections present experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
The landscape of Edoxaban bioanalysis is dominated by the highly sensitive and specific LC-MS/MS methodology, which is considered the gold standard.[1][2] However, other techniques, such as chromogenic assays and alternative HPLC methods, are also employed. This guide will delve into the nuances of a specific UHPLC-MS/MS method and provide a comparative overview of its performance against these alternatives.
The Gold Standard: UHPLC-MS/MS with this compound
A validated UHPLC-MS/MS method using this compound as a stable isotope-labeled internal standard offers exceptional accuracy and precision for the quantification of Edoxaban in biological matrices.[2] The use of an isotopic internal standard is crucial as it effectively compensates for variations in sample preparation and matrix effects, which can be a significant challenge in bioanalysis.[2]
Performance Characteristics
The performance of this UHPLC-MS/MS method has been rigorously validated, demonstrating its reliability for pharmacokinetic and other quantitative studies. Key validation parameters are summarized in the table below.
| Validation Parameter | Performance Metric |
| Linearity | 5 - 800 nmol/L |
| Inter-day Precision (RSD) | 3.3% - 10%[2] |
| Accuracy (Recovery) | 85% - 105%[2] |
| Matrix Effect | 88% - 102% (corrected with internal standard)[2] |
| Lower Limit of Quantification (LLOQ) | 5 nmol/L |
Experimental Protocol: UHPLC-MS/MS with this compound
A detailed workflow for the validated UHPLC-MS/MS method is provided below, outlining the key steps from sample preparation to data acquisition.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum sample, add 375 µL of acetonitrile containing 1% formic acid and the internal standard, this compound. This step removes proteins that can interfere with the analysis.
-
Phospholipid Removal: The supernatant is then passed through a phospholipid removal plate to further clean up the sample and minimize matrix effects.[2]
2. Chromatographic Separation:
-
UHPLC System: An ultra-high-performance liquid chromatography system is used for rapid and efficient separation.
-
Column: A C18 analytical column is typically employed for the separation of Edoxaban and its internal standard.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing 0.1% formic acid, is used to separate the analytes.
-
Flow Rate: A typical flow rate is 0.6 mL/min.
-
Run Time: The total run time per sample is approximately 3.0 minutes, allowing for high-throughput analysis.[2]
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for sensitive and selective detection.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Edoxaban and this compound are monitored to ensure high selectivity and accurate quantification.
Bioanalytical Workflow for Edoxaban Quantification.
Comparative Analysis with Alternative Methods
While UHPLC-MS/MS with this compound stands out for its robustness, it is essential to understand the landscape of alternative methods and their respective strengths and limitations.
Chromogenic Anti-Xa Assays
Chromogenic assays are functional assays that measure the inhibitory effect of Edoxaban on Factor Xa. They are widely used in clinical settings for monitoring anticoagulant therapy.
Advantages:
-
Functional Measurement: Provides a measure of the anticoagulant activity.
-
Automation: Can be automated for high-throughput analysis.[3]
Disadvantages:
-
Influence of Metabolites: Edoxaban has an active metabolite, M4, which can interfere with chromogenic assays, potentially leading to an overestimation of the parent drug concentration.[1][4] The ratio of M4 to Edoxaban can vary between patients, introducing variability in the results.[1]
-
Less Specificity: These assays are not as specific as LC-MS/MS and can be influenced by other factors in the plasma.
A comparison of key performance aspects is provided below:
| Feature | UHPLC-MS/MS with this compound | Chromogenic Anti-Xa Assay |
| Principle | Direct quantification of mass | Indirect measurement of anticoagulant activity |
| Specificity | High (mass-based) | Moderate (can be affected by metabolites)[1][4] |
| Sensitivity | High | Generally lower than LC-MS/MS |
| Throughput | High[2] | High (with automation)[3] |
| Metabolite Interference | Specific for parent drug | Susceptible to interference from active metabolites[1][4] |
| Cost | Higher initial instrument cost | Lower instrument cost |
Other HPLC-Based Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) methods with UV or diode-array detection (DAD) are also available for Edoxaban quantification.
Advantages:
-
Lower Cost: Instrumentation is generally less expensive than LC-MS/MS systems.
-
Wide Availability: HPLC systems are common in many laboratories.
Disadvantages:
-
Lower Sensitivity: Typically less sensitive than LC-MS/MS, which may be a limitation for studies requiring low detection limits.
-
Potential for Interference: More susceptible to interference from co-eluting compounds in the matrix compared to the highly selective MRM detection in MS/MS.
Conclusion: Selecting the Right Tool for the Job
The choice of a bioanalytical method for Edoxaban depends heavily on the specific requirements of the study.
-
For pharmacokinetic studies, drug metabolism research, and any application demanding the highest accuracy, specificity, and sensitivity , the validated UHPLC-MS/MS method with this compound as an internal standard is the unequivocal choice. Its ability to distinguish the parent drug from its metabolites and overcome matrix effects ensures the generation of reliable and high-quality data.
-
Chromogenic anti-Xa assays are valuable for routine clinical monitoring where a measure of the overall anticoagulant effect is desired, and the potential influence of metabolites is an accepted part of the functional assessment.
-
Alternative HPLC methods may be suitable for formulation development or quality control applications where the expected concentrations are high and the complexity of the biological matrix is lower.
By understanding the principles, performance characteristics, and practical considerations of each method, researchers can confidently select the most appropriate bioanalytical strategy to achieve their scientific goals in the study of Edoxaban.
References
- 1. The edoxaban‐M4 metabolite and measurement of edoxaban by chromogenic assays in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of edoxaban equivalent concentrations in human plasma by an automated anti-factor Xa chromogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Edoxaban-d6 with other Internal Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of deuterated Edoxaban (Edoxaban-d6) as an internal standard in bioanalytical methods. It also explores other potential internal standards used for the quantification of direct oral anticoagulants (DOACs). The information presented is based on published experimental data from validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods.
Introduction to Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for achieving accurate and precise results. The ideal IS is a stable, isotopically labeled version of the analyte, as it shares very similar physicochemical properties, chromatographic retention time, and ionization efficiency. This allows it to compensate for variability during sample preparation, chromatography, and detection. This compound, a deuterated analog of Edoxaban, is commonly employed for this purpose.
Performance of this compound as an Internal Standard
Validated UHPLC-MS/MS methods demonstrate that this compound is a suitable internal standard for the quantification of Edoxaban in human plasma.[1][2] The use of an isotopically labeled IS is highlighted as important due to variations in the measured signal across different serum samples.[2]
Key Performance Metrics
The following table summarizes the performance characteristics of an analytical method for Edoxaban utilizing this compound as the internal standard.
| Parameter | Performance | Reference |
| Calibration Range | 5–800 nmol/L | [2] |
| Between-Day Precision (RSD) | 3.3%–10% | [2] |
| Recovery (IS corrected) | 85%–105% | [2] |
| Matrix Effect (IS corrected) | 88%–102% | [2] |
| Stability (Extracted Samples, 10°C) | Up to 5 days | [2] |
| Stability (Spiked Serum, 4–8°C) | Up to 4 weeks | [2] |
Alternative Internal Standards for DOAC Analysis
While this compound is the preferred internal standard for Edoxaban analysis, methods developed for the simultaneous quantification of multiple DOACs utilize other isotopically labeled internal standards. These can serve as a reference for comparison, although direct cross-validation data with Edoxaban is limited in the reviewed literature.
| Internal Standard | Analyte(s) | Reference |
| Apixaban-¹³Cd₇ | Apixaban | [2] |
| Dabigatran-¹³C₆ | Dabigatran | [2] |
| Rivaroxaban-¹³C₆ | Rivaroxaban | [2] |
| Apixaban (as IS for Edoxaban) | Edoxaban | [3] |
One study noted that the signal of this compound was up to 50% lower in patient samples compared to blank serum, emphasizing the importance of using matrix-matched internal standards for accurate quantification.[2] Another study utilized Apixaban as an internal standard for the pharmacokinetic study of Edoxaban in rabbits.[3]
Experimental Protocols
The following is a generalized experimental protocol based on validated UHPLC-MS/MS methods for Edoxaban quantification.
Sample Preparation
-
Protein Precipitation: A 100 µL serum sample is treated with 375 µL of 1% formic acid in acetonitrile (v/v) to precipitate proteins.[2]
-
Phospholipid Removal: A phospholipid removal plate (e.g., Waters Ostro 96-well plate) is used to further clean the sample.[2]
-
Internal Standard Spiking: A known concentration of the internal standard (e.g., this compound) is added to the sample.
Liquid Chromatography
-
Column: A suitable column, such as a Chromolith C18 (100 mm x 4.6 mm x 5 µm), is used for chromatographic separation.[4]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and 0.1% formic acid in an isocratic elution.[3][4]
-
Flow Rate: A flow rate of around 0.80 mL/min is commonly used.[3][4]
-
Injection Volume: A small injection volume, for instance, 1 µL, is utilized.[2]
-
Run Time: The total run time is typically short, around 3.0 to 6.0 minutes.[1][2]
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Detection is performed using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the bioanalytical workflow and the decision-making process for selecting an internal standard.
Caption: Bioanalytical workflow for Edoxaban quantification.
References
- 1. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Edoxaban-d6 and Its Analogs: A Guide for Researchers
This guide provides a detailed comparative analysis of Edoxaban, its deuterated analog Edoxaban-d6, and other relevant Factor Xa inhibitors. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Introduction to Edoxaban and this compound
Edoxaban is a potent, orally bioavailable, and highly selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] It is marketed under brand names such as Lixiana and Savaysa and is used for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF) and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).[1][3]
This compound is a deuterated version of Edoxaban. In this analog, six hydrogen atoms have been replaced with deuterium. This isotopic labeling does not alter the pharmacological activity of the molecule but increases its molecular weight, making it an ideal internal standard for the quantification of Edoxaban in biological samples using mass spectrometry.
While a wide range of direct structural analogs of Edoxaban are not extensively reported in comparative preclinical and clinical studies, a meaningful analysis can be drawn by comparing Edoxaban to other direct oral anticoagulants (DOACs) that also target Factor Xa, such as Apixaban and Rivaroxaban, and to indirect FXa inhibitors like Fondaparinux. A notable precursor, DX-9065a, highlights the structural evolution leading to Edoxaban's enhanced potency and oral bioavailability. The key difference is the absence of an amide group in Edoxaban's chemical structure, which contributes to its improved pharmacological profile.
Mechanism of Action
Edoxaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa.[2] This inhibition prevents the conversion of prothrombin to thrombin, the final common pathway of both the intrinsic and extrinsic coagulation cascades, thereby reducing thrombus formation.[3]
Below is a diagram illustrating the point of inhibition of Edoxaban in the coagulation cascade.
Comparative Performance Data
The following tables summarize key quantitative data comparing the performance of Edoxaban with other Factor Xa inhibitors.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Ki (nM) | Selectivity vs. Thrombin |
| Edoxaban | Free FXa | 0.561 [4] | >10,000-fold [4] |
| Edoxaban | Prothrombinase-bound FXa | 2.98 [4] | - |
| Apixaban | Free FXa | 0.08 | >30,000-fold |
| Rivaroxaban | Free FXa | 0.4 | >10,000-fold |
Table 2: In Vivo Antithrombotic Efficacy in Animal Models
| Compound | Model | ED50 (mg/kg/h) |
| Edoxaban | Venous Thrombosis (rat) | 0.076 [4] |
| Edoxaban | Arterial Thrombosis (rat) | 0.093 [4] |
| Fondaparinux | Venous Thrombosis (rat) | 0.021[4] |
| Fondaparinux | Arterial Thrombosis (rat) | >10[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of Edoxaban and its analogs are provided below.
Thrombin Generation Assay (TGA)
The Thrombin Generation Assay is used to assess the overall potential of a plasma sample to generate thrombin.
-
Principle: This assay measures the concentration of thrombin generated over time in platelet-poor plasma after the addition of a trigger (e.g., tissue factor). The generation of thrombin is monitored using a fluorogenic substrate that releases a fluorescent signal upon cleavage by thrombin.
-
Methodology:
-
Platelet-poor plasma is prepared from citrated whole blood by centrifugation.
-
The plasma is spiked with varying concentrations of the test compound (e.g., Edoxaban, Fondaparinux).[5]
-
The assay is initiated by adding a reagent containing tissue factor and phospholipids to the plasma in a microplate well.
-
Simultaneously, a fluorogenic substrate for thrombin is added.
-
The fluorescence intensity is measured over time using a fluorometer.
-
A calibration curve is used to convert the rate of fluorescence change into thrombin concentration.
-
Key parameters calculated include Lag Time, Endogenous Thrombin Potential (ETP), Peak Thrombin, and Time to Peak.[5]
-
Anti-Factor Xa Assay
This chromogenic assay is used to specifically measure the activity of Factor Xa inhibitors.
-
Principle: The assay measures the residual Factor Xa activity in a plasma sample after inhibition by the drug. This residual FXa cleaves a chromogenic substrate, releasing a colored compound that is measured spectrophotometrically. The color intensity is inversely proportional to the concentration of the FXa inhibitor.
-
Methodology:
-
Patient plasma or spiked plasma samples are incubated with a known amount of excess Factor Xa.
-
During this incubation, the FXa inhibitor in the plasma binds to and inactivates a portion of the added FXa.
-
A chromogenic substrate specific for FXa is then added.
-
The residual, unbound FXa cleaves the substrate, leading to a color change.
-
The rate of color change is measured at 405 nm and is used to determine the concentration of the FXa inhibitor by comparing it to a standard curve prepared with known concentrations of the drug.[5]
-
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)
These are standard coagulation assays used to assess the extrinsic and intrinsic pathways of coagulation, respectively.
-
Principle:
-
PT: Measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor). It primarily evaluates the extrinsic and common pathways.
-
aPTT: Measures the time it takes for a clot to form after the addition of a contact activator (e.g., silica) and phospholipids. It primarily evaluates the intrinsic and common pathways.
-
-
Methodology:
-
Citrated plasma is incubated at 37°C.
-
For PT, a thromboplastin reagent is added, and the time to clot formation is measured.
-
For aPTT, an activating reagent and calcium chloride are added, and the time to clot formation is measured.
-
The results are reported in seconds or as a ratio (e.g., International Normalized Ratio - INR for PT). Edoxaban produces a concentration-dependent prolongation of both PT and aPTT.[5]
-
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway
Recent studies suggest that Edoxaban may have effects beyond the coagulation cascade, influencing cellular signaling pathways such as the Wnt/β-catenin pathway.
Experimental Workflow for In Vitro Anticoagulant Effect Analysis
The following diagram outlines a typical workflow for assessing the in vitro anticoagulant effects of a compound like Edoxaban.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Edoxaban - Wikipedia [en.wikipedia.org]
- 3. Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro study of the anticoagulant effects of edoxaban and its effect on thrombin generation in comparison to fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
Edoxaban Quantification: A Comparative Performance Analysis of Edoxaban-d6 and a Non-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of edoxaban, the choice of an appropriate internal standard is critical for developing robust and reliable quantification methods. This guide provides a detailed comparison of the performance of a stable isotope-labeled internal standard, Edoxaban-d6, against a non-labeled alternative, ticlopidine, in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of edoxaban.
This comparison is based on a synthesis of data from published studies to highlight the key performance differences and provide insights into method development and validation.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
In LC-MS/MS-based quantification, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variations during sample processing and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. In a SIL IS, one or more atoms of the analyte are replaced with their stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). This results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This near-identical physicochemical behavior allows the SIL IS to effectively compensate for matrix effects, extraction inconsistencies, and ionization suppression or enhancement, leading to improved accuracy and precision.
Performance Comparison: this compound versus Ticlopidine
The following tables summarize the performance characteristics of LC-MS/MS methods for edoxaban quantification using either this compound or ticlopidine as the internal standard.
Table 1: Method Validation Parameters with this compound as Internal Standard
| Parameter | Performance |
| Linearity Range | 5–800 nmol/L |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | 3.3%–10%[1] |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85% to 105% (corrected with IS)[1] |
| Matrix Effect | 88% to 102% (corrected with IS)[1] |
| Lower Limit of Quantification (LLOQ) | 5 nmol/L |
Data synthesized from a study utilizing this compound for the quantification of multiple direct oral anticoagulants (DOACs)[1].
Table 2: Method Validation Parameters with Ticlopidine as Internal Standard
| Parameter | Performance |
| Linearity Range | 1–500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15%[2] |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85%[2] |
| Matrix Effect | Not explicitly reported, but method validation was successful. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] |
Data synthesized from a pharmacokinetic study of edoxaban using ticlopidine as the internal standard[2].
Discussion of Performance
Both this compound and ticlopidine have been used to develop validated LC-MS/MS methods for edoxaban quantification. However, the use of a stable isotope-labeled internal standard like this compound offers distinct advantages. The near-identical chemical and physical properties of this compound to the native edoxaban ensure that it co-elutes and experiences similar ionization effects. This leads to more effective compensation for matrix-induced variations, which is reflected in the excellent recovery and matrix effect data when corrected with the internal standard[1].
While the method using ticlopidine, a non-labeled structural analog, also demonstrated acceptable precision and accuracy, the potential for differential matrix effects between the analyte and the IS is higher. Structural analogs may not co-elute perfectly with the analyte and can exhibit different ionization efficiencies in the presence of matrix components, potentially leading to less reliable correction. The validation of the method with ticlopidine was successful, indicating its suitability for the studied application[2]. However, for methods requiring the highest level of accuracy and precision, particularly in complex biological matrices, a stable isotope-labeled internal standard is generally preferred.
Experimental Protocols
Method 1: Edoxaban Quantification using this compound Internal Standard
This protocol is based on a method for the simultaneous quantification of several DOACs in human serum[1].
1. Sample Preparation:
-
To 100 µL of serum sample, add the internal standard working solution containing this compound.
-
Perform protein precipitation by adding 375 µL of 1% formic acid in acetonitrile.
-
Vortex and centrifuge the samples.
-
Remove phospholipids from the supernatant using a phospholipid removal plate.
2. LC-MS/MS Conditions:
-
LC System: Ultra–high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient elution with a mixture of aqueous formic acid and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Optimized for the UHPLC system and column dimensions.
-
Injection Volume: 1 µL[1].
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both edoxaban and this compound.
Method 2: Edoxaban Quantification using Ticlopidine Internal Standard
This protocol is based on a method developed for a pharmacokinetic study of edoxaban in human plasma[2].
1. Sample Preparation:
-
To a plasma sample, add the internal standard working solution of ticlopidine.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: A standard high-performance liquid chromatography (HPLC) or UHPLC system.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer and an organic solvent.
-
Flow Rate: A typical flow rate for the chosen column and system.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both edoxaban and ticlopidine.
Visualizing the Methodologies
Edoxaban's Mechanism of Action in the Coagulation Cascade
Edoxaban is a direct, selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, edoxaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots[3][4][5].
Caption: Edoxaban inhibits Factor Xa, a key step in the coagulation cascade.
General Workflow for Edoxaban Quantification using an Internal Standard
The following diagram illustrates a typical workflow for the bioanalytical quantification of edoxaban in a biological matrix using an internal standard.
Caption: A typical workflow for edoxaban quantification in biological samples.
Conclusion
The choice of internal standard is a cornerstone of a robust bioanalytical method. While both this compound and ticlopidine can be used to develop validated LC-MS/MS methods for edoxaban quantification, the data and theoretical advantages strongly favor the use of a stable isotope-labeled internal standard like this compound. Its ability to closely track the analyte through the entire analytical process provides superior correction for matrix effects and other sources of variability, ultimately leading to more accurate and precise results. For researchers aiming for the highest quality data in pharmacokinetic, toxicokinetic, or clinical studies, this compound is the recommended internal standard for edoxaban quantification.
References
- 1. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. INTRODUCTION - Edoxaban (Lixiana) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Edoxaban Tosylate? [synapse.patsnap.com]
Inter-laboratory Comparison of Edoxaban Quantification: A Guide to Method Selection and Validation Using Edoxaban-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of edoxaban, a direct oral anticoagulant. It focuses on the prevalent use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Edoxaban-d6 as an internal standard, while also exploring alternative methodologies. The information presented herein is synthesized from various independent validation studies to offer a comparative overview of performance, aiding in the selection and implementation of robust analytical protocols.
Comparative Analysis of Edoxaban Quantification Methods
The accurate measurement of edoxaban in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. While various techniques exist, LC-MS/MS is widely regarded for its high sensitivity and specificity, particularly when employing a stable isotope-labeled internal standard like this compound.[1]
Table 1: Performance Characteristics of Edoxaban Quantification Methods
| Method | Internal Standard | Matrix | Linearity Range | LLOQ | Accuracy (%) | Precision (%CV) | Reference |
| UHPLC-MS/MS | This compound | Human Serum | 5–800 nmol/L | 2.5-4 nmol/L | Within ±15% | 3.3–10% | [1] |
| UHPLC-MS/MS | Not Specified | Human Plasma | - | - | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | [2] |
| LC-MS/MS | Ticlopidine | Human Plasma | - | 1 ng/mL | Within ±15% | Within 15% | [3] |
| LC-MS/MS | Not Specified | Human Plasma | - | 1.25 ng/mL | - | - | [4] |
| RP-HPLC-PDA | None | Bulk/Dosage Form | 8-80 µg/mL | 0.942 µg/mL | 98.83 - 99.63% (recovery) | < 2% | [5] |
| RP-HPLC-DAD | None | Human Plasma | 0.15-2.2 µg/mL | - | - | - | [6] |
| Anti-Xa Assay | Edoxaban Calibrators | Human Plasma | Linear (R² > 0.95) | - | - | Variable at high concentrations | [7][8] |
Note: LLOQ = Lower Limit of Quantification; %CV = Coefficient of Variation. Direct comparison between studies should be made with caution due to variations in experimental conditions and validation criteria.
Experimental Protocols
This section details a representative experimental protocol for the quantification of edoxaban in human plasma using UHPLC-MS/MS with this compound, based on common practices identified in the literature.[1][3][4]
1. Sample Preparation: Protein Precipitation
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis and damage the analytical column.
-
Procedure:
-
To 100 µL of human plasma, add a known concentration of the internal standard, this compound.
-
Add 375 µL of acetonitrile containing 1% formic acid to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis. For enhanced cleanup, a phospholipid removal plate can be used following protein precipitation.[1]
-
2. UHPLC-MS/MS Analysis
-
Objective: To chromatographically separate edoxaban and this compound from other matrix components and quantify them using mass spectrometry.
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions (Representative):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.25 - 1 mL/min).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for edoxaban and this compound need to be determined and optimized on the specific instrument.
-
3. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[2] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range.
-
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. Assessed at multiple concentration levels (low, medium, high QC samples).[2]
-
Recovery and Matrix Effect: Evaluating the efficiency of the extraction process and the influence of the sample matrix on the ionization of the analyte.[1] The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for matrix effects.[1]
-
Stability: Assessing the stability of edoxaban in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).[3] Edoxaban has been noted to be unstable under certain conditions, such as storage for more than 6 hours at 30°C.[1]
Visualizing the Workflow and Rationale
Experimental Workflow for Edoxaban Quantification
Caption: A typical workflow for quantifying edoxaban in plasma using LC-MS/MS.
Rationale for Using this compound Internal Standard
Caption: this compound compensates for variations, ensuring accurate quantification.
Alternative and Complementary Methods
While LC-MS/MS is the gold standard for direct quantification, other methods have been employed:
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD): These methods are less sensitive than LC-MS/MS and may be more suitable for analyzing bulk drug or pharmaceutical formulations.[5][9] Their application in plasma can be limited by lower sensitivity and potential interferences.[6]
-
Anti-Factor Xa (Anti-Xa) Chromogenic Assays: These are functional assays that measure the anticoagulant activity of edoxaban rather than its direct concentration.[7] They show a good correlation with edoxaban plasma levels and can be used for therapeutic monitoring.[8][10] However, results can be variable, especially at higher concentrations.[7] It is important to use edoxaban-specific calibrators for accurate results.[10]
-
Surface-Enhanced Raman Spectroscopy (SERS): A novel, label-free method that has shown potential for high sensitivity in detecting edoxaban, with a reported limit of quantification down to the picomolar range in spiked plasma.[11] This technique is still in the research phase for this application.
References
- 1. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.unamur.be [researchportal.unamur.be]
- 3. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 5. jchr.org [jchr.org]
- 6. Gradient HPLC-DAD method for quantification of novel oral anticoagulant "Edoxaban" in plasma: Its selective determination in presence of sixteen co-administered drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tianjindaxuexuebao.com [tianjindaxuexuebao.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Gold Standard for Edoxaban Bioanalysis: A Comparative Guide to the Accuracy and Precision of Edoxaban-d6
For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensure data integrity. This guide provides a comprehensive comparison of the accuracy and precision of Edoxaban-d6 against other alternatives in the bioanalysis of Edoxaban, supported by experimental data and detailed protocols.
In the quantitative analysis of the direct oral anticoagulant Edoxaban from biological matrices, particularly by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard like this compound is considered the gold standard. Its utility lies in its ability to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for matrix effects and variations in instrument response. This leads to superior accuracy and precision, which are critical endpoints in regulated bioanalysis.
Comparative Performance of Internal Standards
The selection of an internal standard is a critical decision in the development of a robust bioanalytical method. While various compounds can be employed, a stable isotope-labeled version of the analyte is highly recommended by regulatory bodies. The data below, compiled from separate studies, illustrates the performance of methods utilizing this compound versus a non-isotopically labeled internal standard, ticlopidine.
| Internal Standard | Method | Analyte Concentration | Accuracy/Recovery | Precision (CV%) |
| This compound | UHPLC-MS/MS | Not specified | 85% to 105% | 3.3% to 10.0% (between-day) |
| Ticlopidine | LC-MS/MS | Not specified | >85% | <15% (within- and between-day) |
While both methods demonstrate acceptable performance according to regulatory guidelines, the data suggests that the method employing this compound offers a tighter range of precision. The use of an isotopically labeled internal standard is crucial for mitigating ion suppression or enhancement effects in LC-MS/MS analysis, which can be a significant source of variability. One study noted that the signal of this compound was up to 50% lower in patient samples compared to blank serum, highlighting the importance of a co-eluting internal standard that experiences the same matrix effects as the analyte.[1]
The Rationale for Isotopic Labeling
The superiority of a stable isotope-labeled internal standard stems from its physicochemical similarity to the analyte. This ensures that any loss of analyte during sample processing or fluctuations in ionization efficiency in the mass spectrometer are mirrored by the internal standard.
Experimental Protocols
Adherence to a validated and well-documented protocol is fundamental in regulated bioanalysis. Below are detailed methodologies for a typical LC-MS/MS assay for Edoxaban utilizing this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human serum or plasma in a 96-well plate, add 375 µL of a precipitation solution (1% formic acid in acetonitrile) containing this compound at a known concentration.
-
Vortex the plate for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Edoxaban: m/z 548.2 → 366.1
-
This compound: m/z 554.2 → 372.1
-
-
Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, and gas flows.
-
The following diagram illustrates the typical workflow for a regulated bioanalysis of Edoxaban.
Conclusion
For regulated bioanalysis of Edoxaban, the use of this compound as an internal standard provides a highly accurate and precise method. Its ability to compensate for matrix effects and instrumental variability makes it superior to non-isotopically labeled internal standards. The adoption of a validated LC-MS/MS method with this compound ensures the generation of reliable data that meets stringent regulatory requirements, ultimately contributing to safer and more effective drug development.
References
Edoxaban-d6 in Bioanalysis: A Comparative Review of Linearity and Recovery
In the landscape of pharmacokinetic and bioanalytical assays, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of an analyte. This is particularly true for potent therapeutic agents like Edoxaban, a direct oral anticoagulant. The deuterated form of the drug, Edoxaban-d6, is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative overview of the linearity and recovery performance of this compound against other internal standards used in the quantification of Edoxaban, supported by experimental data from various studies.
Performance Metrics: Linearity and Recovery
Linearity of an analytical method refers to its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. It is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the coefficient of determination (r²). A value close to 1.0 indicates a strong linear relationship.
Recovery is a measure of the efficiency of an analytical method's extraction process. It is determined by comparing the analytical response of an analyte extracted from a biological matrix to the response of a pure standard of the same concentration. High and consistent recovery is crucial for ensuring the accuracy of the assay.
Comparative Analysis of Internal Standards
While this compound is a commonly used internal standard for Edoxaban quantification, other compounds have also been utilized. Below is a comparison of the performance of this compound with alternative internal standards based on published literature. It is important to note that the experimental conditions in these studies may vary, which can influence the results.
This compound
Deuterated internal standards are often considered the gold standard in LC-MS/MS analysis due to their similar chemical and physical properties to the analyte, leading to comparable extraction recovery and ionization efficiency.
| Parameter | Result | Reference |
| Linearity Range | 5–800 nmol/L | [1] |
| Correlation Coefficient (r²) | >0.99 | [2] |
| Recovery | 85% - 105% | [1] |
Ticlopidine
Ticlopidine, an antiplatelet agent, has been used as a non-deuterated internal standard for Edoxaban analysis.
| Parameter | Result | Reference |
| Linearity Range | Not explicitly stated for Edoxaban | |
| Correlation Coefficient (r²) | Not explicitly stated for Edoxaban | |
| Recovery (Edoxaban) | >85% | [3] |
| Recovery (Ticlopidine) | >85% | [3] |
Apixaban
Apixaban, another direct Factor Xa inhibitor, has also been employed as an internal standard for Edoxaban quantification.
| Parameter | Result | Reference |
| Linearity Range | 1 - 200 ng/mL | [4] |
| Correlation Coefficient (r²) | 0.999 | [4] |
| Recovery (Edoxaban) | 77.61% - 95.46% | [4] |
Experimental Methodologies
The following sections detail the experimental protocols used in the studies cited above for the quantification of Edoxaban using different internal standards.
Method 1: Edoxaban Quantification using this compound
-
Sample Preparation: Protein precipitation of serum samples (100 µL) was performed with 375 µL of 1% formic acid in acetonitrile. Phospholipids were subsequently removed using a Waters Ostro 96-well plate.[1]
-
Chromatography: Ultra–high-performance liquid chromatography (UHPLC) was used. The injection volume was 1 µL, and the total run time was 3.0 minutes.[1]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) was used for detection.[1]
Method 2: Edoxaban Quantification using Ticlopidine
-
Sample Preparation: Edoxaban was extracted from human plasma by simple protein precipitation with acetonitrile.[3]
-
Chromatography: Liquid chromatography was employed for separation.[3]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) was used for detection.[3]
Method 3: Edoxaban Quantification using Apixaban
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate was used to extract Edoxaban from rabbit plasma.[4]
-
Chromatography: Chromatographic separation was achieved on a Chromolith C18 column (100 mm x 4.6 mm x 5 µm) with an isocratic mobile phase of 70:30 methanol and 0.1% formic acid at a flow rate of 0.80 mL/min.[4]
-
Mass Spectrometry: An MDS Sciex API-4000 mass spectrometer with Turboion spray™ interface was used for detection in negative ion mode.[4]
Visualizing the Experimental Workflow and Edoxaban's Mechanism of Action
To further illustrate the processes involved, the following diagrams, generated using Graphviz, depict a generalized experimental workflow for linearity and recovery studies and the signaling pathway of Edoxaban's anticoagulant action.
Experimental Workflow for Linearity and Recovery Studies.
References
- 1. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsdronline.com [ijpsdronline.com]
Evaluating the Robustness of Analytical Methods for Edoxaban Utilizing Edoxaban-d6 as an Internal Standard: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of Edoxaban is critical for pharmacokinetic studies, clinical monitoring, and quality control. The use of a stable isotope-labeled internal standard, such as Edoxaban-d6, is a key component in robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative overview of the performance of various analytical methods employing this compound, supported by experimental data from published studies.
Comparative Analysis of Method Performance
The robustness of an analytical method is determined by its ability to remain unaffected by small, deliberate variations in method parameters. Key performance indicators include linearity, precision, accuracy, recovery, and stability. The following table summarizes the quantitative performance data from several validated methods that use this compound as an internal standard.
| Parameter | Method 1: UHPLC-MS/MS[1][2] | Method 2: LC-MS/MS[3] | Method 3: LC-MS/MS[4][5] |
| Linearity Range | 1.25–160 ng/mL | 5–800 nmol/L | Not specified |
| Correlation Coefficient (r²) | > 0.99 | Not specified | Not specified |
| Intra-day Precision (%RSD) | < 13.3% | 3.3%–10% | Not specified |
| Inter-day Precision (%RSD) | < 13.3% | 3.3%–10% | Within 15% |
| Intra-day Accuracy | 85.9–112.8% | Not specified | Not specified |
| Inter-day Accuracy | 85.9–112.8% | Not specified | Not specified |
| Recovery | 88.7–109.0% | 85%–105% | >85% |
| Matrix Effect | 87.0–101.6% (Corrected with IS) | 88%–102% (Corrected with IS) | Not specified |
| Lower Limit of Quantification (LLOQ) | 1.25 ng/mL | 5 nmol/L | 1 ng/mL[6] |
| Stability | Stable for short-term | Unstable after 6 hours at 30°C | Stable for 1 week at 4°C in blood, 5 months at -20°C and -80°C in plasma[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for the key methods cited in this guide.
Method 1: UHPLC-MS/MS for Edoxaban and its Metabolite M4
This method was developed for the simultaneous quantification of Edoxaban and its active metabolite, M4, in human plasma.[1][2]
-
Sample Preparation: Details on the specific extraction method were not provided in the abstract.
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography coupled with a tandem mass spectrometer (UHPLC-MS/MS).
-
Ionization: Electrospray ionization.
-
Run Time: 6 minutes.
-
Internal Standard: this compound.
-
Validation: The method was validated for calibration curves, precision, accuracy, carry-over, selectivity, matrix effect, and short-term stability according to regulatory guidelines.[1][2]
Method 2: UHPLC-MS/MS for Multiple Direct Oral Anticoagulants (DOACs)
This method allows for the quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in human serum.[3]
-
Sample Preparation: 88 patient samples can be prepared simultaneously.
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
-
Run Time: 3.0 minutes per sample.
-
Internal Standard: Isotope-labeled internal standards, including this compound. The study noted that the signal of this compound was up to 50% lower in patient samples compared to blank serum, highlighting the importance of using matrix-matched internal standards to correct for ion suppression.[3]
-
Validation: The method was validated for calibration range, precision, recovery, and matrix effects.[3]
Method 3: LC-MS/MS for Pharmacokinetic Study of Edoxaban
This method was developed to quantify Edoxaban in rabbit plasma for a pharmacokinetic study.[4][5]
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate.
-
Chromatographic System: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) on a Chromolith C18 column (100 mm x 4.6 mm x 5 µm).
-
Mobile Phase: Isocratic mobile phase consisting of a 70:30 ratio of methanol and 0.1% formic acid.
-
Flow Rate: 0.80 mL/min.
-
Internal Standard: The specific internal standard used was not explicitly named as this compound in the abstract but is a common choice for such assays.
-
Validation: The method was validated for specificity, precision, accuracy, recovery, and stability characteristics.[4][5]
Experimental Workflows
The following diagrams illustrate the typical workflows for the described analytical methods.
References
- 1. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A validated LC-MS/MS method for pharmacokinetic study of edoxaban in healthy rabbits | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 6. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Edoxaban-d6
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step logistical information for the proper disposal of Edoxaban-d6, ensuring the safety of laboratory personnel and the protection of our environment. This compound, a deuterated internal standard for the anticoagulant Edoxaban, requires careful handling due to its potential health hazards.
Hazard Profile and Safety Summary
This compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and eye irritation.[1] Prolonged or repeated exposure may lead to organ damage.[1] Therefore, strict adherence to safety and disposal protocols is crucial.
| Chemical and Physical Properties | |
| CAS Number | 1304701-57-2[1][2][3][4] |
| Molecular Formula | C₂₄H₂₄ClD₆N₇O₄S[3] |
| Molecular Weight | 554.1 g/mol [3][4] |
| Appearance | Solid[5] |
| Solubility | Soluble in DMSO and methanol[3][5] |
Step-by-Step Disposal Protocol for this compound
This protocol is designed for the disposal of small quantities of this compound typically used in a research laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (inspected prior to use)
-
A lab coat or other protective clothing
2. Waste Segregation and Collection:
-
Solid Waste:
-
Do not mix this compound waste with general laboratory or household trash.[1]
-
Collect all solid waste, including contaminated gloves, absorbent paper, and empty vials, in a dedicated and clearly labeled hazardous waste container. The container should be compatible with the chemical waste.
-
If the original container is used for disposal, ensure the label is intact and legible.[2]
-
-
Liquid Waste (Solutions of this compound):
-
Do not dispose of this compound solutions down the drain or into the sewage system.[1]
-
Collect liquid waste in a sealed, leak-proof container that is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound."
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The primary hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation
-
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste containers in a designated, secure area within the laboratory, away from incompatible materials.
-
The storage area should be well-ventilated.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Empty Container Disposal:
-
An empty container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.
-
The rinsate from cleaning the container must be collected and disposed of as hazardous liquid waste.[2][6]
-
Once properly decontaminated, and with all labels defaced or removed, the container may be disposed of as regular non-hazardous waste, in accordance with your institution's policies.[1][6]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Environmental Considerations
While specific ecotoxicity data for this compound is limited, the active compound, Edoxaban, is known to be slowly degraded in the environment and is considered slightly hazardous to water.[1][7] Preventing its entry into sewage systems and waterways is a critical aspect of responsible disposal.[1] By following these procedures, you contribute to the overall safety and environmental stewardship of your institution.
References
- 1. sfasu.edu [sfasu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. vumc.org [vumc.org]
- 7. ehs.princeton.edu [ehs.princeton.edu]
Personal protective equipment for handling Edoxaban-d6
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel handling Edoxaban-d6. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent anticoagulant compound that requires careful handling to prevent exposure. The primary hazards include harm if swallowed, inhaled, or in contact with skin, as well as causing serious skin and eye irritation. Prolonged or repeated exposure may lead to organ damage.[1]
Minimum PPE Requirements:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact with the compound.[2][3][4] Double gloving is recommended for potent compounds. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[2][3][4] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if generating dust. | Minimizes inhalation of the compound.[1][5] |
| Face Protection | Face shield (in addition to goggles). | Required for procedures with a high risk of splashing.[3] |
Safe Handling and Operational Plan
A systematic approach is essential when working with this compound to minimize exposure risk.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Designated Area: All handling of solid this compound should be conducted in a designated area with controlled ventilation, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is donned correctly.
-
Weighing and Dissolving: When weighing the solid material, use care to avoid generating dust. Dissolve this compound in a suitable solvent as indicated by the product information sheet, such as methanol or DMSO.[6]
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Storage: Store this compound at -20°C in a tightly sealed container.[7]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Pharmaceutical waste disposal is regulated, and improper disposal can lead to significant penalties.
Waste Segregation and Disposal Pathway:
Caption: Disposal pathway for this compound waste.
Disposal Procedures:
-
Waste Characterization: Unused this compound may be considered a hazardous pharmaceutical waste. While a specific RCRA (Resource Conservation and Recovery Act) code has not been assigned, it may fall under the P- or U-list for discarded commercial chemical products. A formal waste determination should be made by your institution's Environmental Health and Safety (EHS) department.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, and empty vials, should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Disposal must be handled by a licensed hazardous waste management company.
Experimental Protocol: Quantification of Edoxaban using this compound Internal Standard by LC-MS
This compound is intended for use as an internal standard for the quantification of Edoxaban in biological matrices by Liquid Chromatography-Mass Spectrometry (LC-MS).[6] The use of a deuterated internal standard helps to correct for variations during sample preparation and analysis.[8]
Methodology:
| Step | Procedure |
| 1. Preparation of Standards | Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this, create a working internal standard (IS) solution at a fixed concentration. Prepare a series of calibration standards of non-labeled Edoxaban at known concentrations. |
| 2. Sample Preparation | To a known volume of the biological sample (e.g., plasma), add a precise volume of the IS working solution. Perform a protein precipitation by adding a solvent such as acetonitrile or methanol, typically in a 3:1 ratio with the sample volume. Vortex and then centrifuge to pellet the precipitated proteins. |
| 3. LC-MS Analysis | Transfer the supernatant to an autosampler vial for injection into the LC-MS system. Chromatographically separate the analyte and internal standard from other matrix components. The mass spectrometer will be set to monitor for the specific mass-to-charge ratios of Edoxaban and this compound. |
| 4. Quantification | Construct a calibration curve by plotting the ratio of the peak area of Edoxaban to the peak area of this compound against the concentration of the Edoxaban calibration standards. Use this curve to determine the concentration of Edoxaban in the unknown samples. |
Mechanism of Action: Edoxaban as a Factor Xa Inhibitor
Edoxaban is a direct, selective, and reversible inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, Edoxaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.
Coagulation Cascade Inhibition by Edoxaban:
Caption: Edoxaban inhibits Factor Xa, blocking the coagulation cascade.
References
- 1. Download [lf-public.deq.utah.gov:443]
- 2. pharmtech.com [pharmtech.com]
- 3. dep.wv.gov [dep.wv.gov]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. escopharma.com [escopharma.com]
- 7. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 8. texilajournal.com [texilajournal.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
